molecular formula C16H14Cl2O2 B1327510 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone CAS No. 898775-40-1

2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone

Cat. No.: B1327510
CAS No.: 898775-40-1
M. Wt: 309.2 g/mol
InChI Key: BVVTZOWYAVQCIG-UHFFFAOYSA-N
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Description

2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone is a useful research compound. Its molecular formula is C16H14Cl2O2 and its molecular weight is 309.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2,6-dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O2/c1-20-12-5-2-4-11(10-12)8-9-15(19)16-13(17)6-3-7-14(16)18/h2-7,10H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVTZOWYAVQCIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644255
Record name 1-(2,6-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-40-1
Record name 1-(2,6-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone CAS number and molecular weight

[1]

Chemical Identity & Core Metrics[2][3][4][5][6]

This compound serves as a critical building block in the synthesis of dihydrochalcone derivatives, often explored in the development of kinase inhibitors, ion channel modulators, and anti-inflammatory agents.

Property Data
CAS Registry Number 898775-40-1
IUPAC Name 1-(2,6-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one
Molecular Weight 309.19 g/mol
Molecular Formula

SMILES COC1=CC=CC(CCC(=O)C2=C(Cl)C=CC=C2Cl)=C1
InChI Key BVVTZOWYAVQCIG-UHFFFAOYSA-N
MDL Number MFCD08064128
Physical State Solid (typically off-white to pale yellow crystalline powder)
Solubility Soluble in DMSO, Chloroform, Dichloromethane; Insoluble in Water

Structural Analysis & Reactivity

Electronic Architecture

The molecule features two distinct aromatic domains connected by a flexible propionyl linker:

  • The "Phenone" Ring (A-Ring): A 2,6-dichlorophenyl moiety.[1][2] The two chlorine atoms at the ortho positions create significant steric hindrance around the carbonyl group. This steric bulk protects the carbonyl from facile nucleophilic attack, influencing the choice of reduction or addition reagents during further synthesis.

  • The Distal Ring (B-Ring): A 3-methoxyphenyl group. The methoxy substituent at the meta position acts as a weak activator, influencing the electron density of the B-ring without imposing the strong para-directing resonance effects seen in 4-methoxy analogs.

Synthetic Utility

The 1,3-diarylpropan-1-one scaffold (dihydrochalcone) is a "privileged structure" in drug design. It serves as a precursor for:

  • 1,3-Diarylpropanes: Via Wolff-Kishner or Clemmensen reduction.

  • Propafenone-type Anti-arrhythmics: Via alpha-bromination and subsequent amination.

  • Heterocycles: Cyclization with hydrazines to form pyrazolines or with hydroxylamine to form isoxazolines.

Synthesis Methodology

The most robust synthetic route for CAS 898775-40-1 avoids direct Friedel-Crafts acylation due to the deactivating nature of the 2,6-dichlorobenzene ring. Instead, a Claisen-Schmidt Condensation followed by Selective Hydrogenation is the industry-standard protocol.

Reaction Pathway (Graphviz)

SynthesisPathwaySM12',6'-Dichloroacetophenone(CAS 2040-05-3)Int1Intermediate Chalcone(Enone)SM1->Int1Aldol Condensation(NaOH/EtOH, 0-25°C)SM23-Methoxybenzaldehyde(CAS 591-31-1)SM2->Int1ProdTarget Product(CAS 898775-40-1)Int1->ProdCatalytic Hydrogenation(H2, Pd/C, EtOAc)

Figure 1: Two-step synthetic pathway via Claisen-Schmidt condensation and catalytic hydrogenation.

Detailed Protocol
Step 1: Claisen-Schmidt Condensation

Objective: Form the

  • Reagents: Dissolve 2',6'-dichloroacetophenone (1.0 eq) and 3-methoxybenzaldehyde (1.0 eq) in Ethanol (10 volumes).

  • Catalyst: Add 10% aqueous NaOH (0.5 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 12–24 hours. The steric bulk of the 2,6-dichloro group may slow the reaction, requiring extended time or slight heating (40°C).

  • Workup: Pour into ice water, neutralize with dilute HCl. Filter the precipitated chalcone solid.[3]

Step 2: Selective Hydrogenation

Objective: Reduce the alkene without reducing the carbonyl or dehalogenating the aromatic ring.

  • Solvent: Ethyl Acetate or Methanol.

  • Catalyst: 5% Pd/C (10 wt% loading) or Wilkinson's catalyst (if over-reduction is observed).

  • Conditions: Hydrogen atmosphere (balloon pressure, ~1 atm) at RT for 2–4 hours.

    • Critical Note: Monitor closely by TLC/HPLC. Prolonged exposure or high pressure may lead to dechlorination (removal of Cl) or reduction of the ketone to an alcohol.

  • Purification: Filter through Celite to remove catalyst. Concentrate filtrate. Recrystallize from Hexane/Ethyl Acetate.[4]

Analytical Characterization

To validate the identity of CAS 898775-40-1, the following spectral signatures are expected:

Method Expected Signals
1H NMR (CDCl3)

3.05 (t, 2H):
Methylene protons adjacent to the aryl ring (

).

3.25 (t, 2H):
Methylene protons adjacent to the carbonyl (

).

3.80 (s, 3H):
Methoxy group singlet (

).

6.7–7.4 (m, 7H):
Aromatic protons (3 from dichlorophenyl, 4 from methoxyphenyl).
13C NMR ~202 ppm: Carbonyl carbon (

).~55 ppm: Methoxy carbon.~45 ppm:

-methylene carbon.~30 ppm:

-methylene carbon.
Mass Spectrometry (ESI) [M+H]+ = 309.19 / 311.19: Distinct isotopic pattern due to two Chlorine atoms (9:6:1 ratio for M, M+2, M+4).

Handling & Safety (GHS Classification)

While specific toxicological data for this intermediate may be limited, it should be handled as a potent organic chemical.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Operate within a fume hood to avoid inhalation of dust/aerosols.

    • Store in a cool, dry place (2–8°C recommended for long-term stability).

References
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Dihydrochalcone Derivatives. Retrieved from [Link]

Solubility Profile of 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic framework for characterizing the solubility profile of 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone (CAS 898775-40-1). As specific experimental data for this proprietary intermediate remains unpublished in open literature, this guide synthesizes predictive physicochemical analysis with a rigorous, self-validating experimental protocol based on established thermodynamic principles for similar halogenated propiophenone derivatives.

Executive Summary & Compound Analysis

2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone is a critical intermediate in the synthesis of arylpiperazine-based pharmaceuticals (e.g., atypical antipsychotics). Its solubility profile is a governing factor in process optimization, particularly for crystallization purification and reaction solvent selection.

Structural Determinants of Solubility

The molecule exhibits a "push-pull" lipophilic character driven by two distinct aromatic domains separated by a flexible propyl linker:

  • Domain A (Lipophilic/Steric Core): The 2,6-dichlorophenyl moiety attached to the carbonyl group creates significant steric hindrance and high lipophilicity. The ortho-chloro substituents prevent coplanarity with the carbonyl, reducing crystal lattice energy relative to non-substituted analogs, potentially enhancing solubility in organic solvents.

  • Domain B (Polar/H-Bonding Tail): The 3-methoxyphenyl group acts as a weak hydrogen bond acceptor (via the methoxy ether oxygen).

  • Linker: The ethyl chain (part of the propiophenone backbone) adds conformational flexibility, influencing entropy of dissolution (

    
    ).
    
PropertyValue (Predicted/Calc.)Implication for Solubility
Molecular Weight 309.19 g/mol Moderate; typical for small molecule intermediates.
LogP (Octanol/Water) ~4.2 - 4.8Highly lipophilic; negligible water solubility.
H-Bond Donors 0Limited interaction with protic solvents (no -OH/-NH).
H-Bond Acceptors 2 (C=O, -OCH3)Good solubility in alcohols via H-bond acceptance.
Rotatable Bonds 5High entropy of fusion; favors dissolution in flexible solvents.

Strategic Experimental Protocol

To generate a definitive solubility profile, researchers must employ a Dynamic Laser Monitoring Method or a Static Gravimetric Method . The following protocol is designed to ensure thermodynamic equilibrium and reproducibility.

Methodology: Dynamic Laser Monitoring (Recommended)

This method is superior for generating temperature-dependent solubility curves (


 vs. 

) rapidly with high precision.

Reagents:

  • Solute: 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone (Purity >99% by HPLC).

  • Solvents: Methanol, Ethanol, Isopropanol (IPA), Acetone, Acetonitrile, Ethyl Acetate, Toluene, THF. (All Analytical Grade).

Workflow:

  • Preparation: Load a precise mass of solute and solvent into a jacketed glass vessel equipped with a magnetic stirrer.

  • Turbidity Detection: Direct a laser beam (e.g., He-Ne, 632.8 nm) through the vessel to a photodetector.

  • Thermal Cycle:

    • Heating: Ramp temperature at 0.5 K/min until the laser transmission maximizes (indicating complete dissolution). Record

      
      .
      
    • Cooling: Lower temperature until transmission drops (nucleation).

  • Repetition: Repeat with varying solute mass fractions (

    
    ) to construct the full polythermal curve.
    
Methodology: Static Equilibrium (Shake-Flask)

Use this for validating specific data points, especially at standard temperatures (298.15 K, 313.15 K).

  • Saturation: Add excess solute to solvent in sealed vials.

  • Equilibration: Agitate at constant

    
     (
    
    
    
    K) for 72 hours.
  • Sampling: Stop agitation, allow settling (2-4 hours), and filter the supernatant using a 0.45

    
    m PTFE syringe filter (pre-heated to 
    
    
    
    ).
  • Quantification: Analyze filtrate via HPLC-UV (Detection

    
     nm).
    

Thermodynamic Modeling & Data Correlation

The solubility of 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone is non-ideal. Experimental data should be correlated using the Modified Apelblat Equation , which empirically fits the temperature dependence of mole fraction solubility (


).
Modified Apelblat Model


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical model parameters derived via multivariate regression.
    
Thermodynamic Parameters

Dissolution is governed by the Gibbs-Helmholtz relationship. Calculate the apparent thermodynamic functions at the harmonic mean temperature (


):
  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    Prediction:
    
    
    (Endothermic). Solubility increases with temperature.
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    Prediction:
    
    
    . The process is non-spontaneous (requires energy input/mixing).
  • Entropy of Solution (

    
    ): 
    
    
    
    
    Prediction:
    
    
    . The disorder increases significantly as the crystal lattice breaks down.

Predicted Solubility Profile & Solvent Selection

Based on the Hansen Solubility Parameters (HSP) and "Like Dissolves Like" principles, the expected solubility hierarchy is:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Dipolar Aprotic Acetone, THF, DMFVery High Strong dipole-dipole interactions with the ketone and ether groups; no H-bond donor penalty.
Chlorinated Dichloromethane, ChloroformHigh Excellent dispersion force matching with the dichlorophenyl ring.
Aromatic Toluene, XyleneHigh

stacking interactions with the two aromatic rings.
Esters Ethyl AcetateModerate-High Similar polarity; good general solvent for propiophenones.
Polar Protic Methanol, Ethanol, IPAModerate Solute accepts H-bonds, but the hydrophobic dichlorophenyl group limits solubility compared to aprotic solvents.
Water WaterNegligible Hydrophobic effect dominates.
Process Implications
  • Crystallization: A binary solvent system of Toluene (Solvent) and Heptane (Anti-solvent) is likely ideal. The solute is soluble in Toluene but insoluble in alkanes. Alternatively, Ethanol/Water cooling crystallization can be effective due to the steep temperature-solubility curve in alcohols.

  • Reaction Solvent: Dichloromethane or THF are recommended for subsequent functionalization steps due to high solubility and inertness.

Workflow Visualization

SolubilityWorkflow cluster_Prep Phase 1: Preparation cluster_Exp Phase 2: Experimentation cluster_Analysis Phase 3: Analysis Start Start: 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone Characterization PurityCheck Verify Solute Purity (>99% HPLC) Start->PurityCheck SolventSelect Select Solvents (Based on Polarity/HSP) MethodChoice Select Method SolventSelect->MethodChoice PurityCheck->SolventSelect LaserMethod Dynamic Laser Method (Polythermal) MethodChoice->LaserMethod Speed/Profile ShakeFlask Shake-Flask Method (Isothermal) MethodChoice->ShakeFlask Validation DataAcq Acquire Data (T vs. Mole Fraction x) LaserMethod->DataAcq ShakeFlask->DataAcq ModelFit Fit Modified Apelblat Model ln x = A + B/T + C ln T DataAcq->ModelFit ThermoCalc Calculate Thermodynamics ΔH, ΔS, ΔG ModelFit->ThermoCalc End Final Output: Solubility Profile & Process Parameters ThermoCalc->End

Caption: Figure 1. Systematic workflow for determining and modeling the solubility profile of 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone.

References

  • ChemScene . (2024). Product Data: 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone (CAS 898775-40-1).[2] ChemScene. Link

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link(Foundational reference for the Apelblat Model).

  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Authoritative text on solubility thermodynamics).
  • BenchChem . (2024). Technical Guide: Solubility of 2,6-Dichloro-4-ethylphenol in Organic Solvents. Link(Analogous compound methodology).

Sources

Thermodynamic Stability of 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Pharmaceutical Process Development[1]

Executive Summary

This guide characterizes the thermodynamic and kinetic stability profile of 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone (herein referred to as Intermediate-A ).[1] As a critical precursor in the synthesis of Lasmiditan (a 5-HT1F receptor agonist), the stability of this molecule dictates the impurity profile of the final drug substance.

This document moves beyond standard data sheets to analyze the steric-electronic interplay of the 2,6-dichlorobenzoyl moiety and provides a self-validating experimental framework for establishing its shelf-life and processing limits.[1]

Molecular Architecture & Thermodynamic Theory[1]

To understand the stability of Intermediate-A, we must first analyze the structural forces at play. The molecule consists of a flexible ethyl linker connecting a sterically crowded 2,6-dichlorophenyl ring to a meta-methoxyphenyl ring.[1]

1.1 The "Orthogonal Twist" (Steric Inhibition of Resonance)

The defining feature of this molecule is the 2,6-dichloro substitution pattern .

  • Mechanism: The Van der Waals radii of the chlorine atoms (1.75 Å) overlap with the carbonyl oxygen. To relieve this steric strain, the phenyl ring rotates out of the plane of the carbonyl group, approaching a 90° (orthogonal) dihedral angle.

  • Thermodynamic Consequence: This de-conjugation raises the ground state energy of the molecule compared to a non-hindered propiophenone. However, it also creates a "steric fortress" that protects the carbonyl carbon from nucleophilic attack (hydrolysis) and reduces the likelihood of alpha-proton abstraction (enolization), thereby suppressing racemization or aldol-like polymerization.

1.2 The Methoxy Liability

While the ketone side is sterically protected, the 3-(3-methoxyphenyl) tail is electronically activated.

  • Oxidative Risk: The methoxy group activates the phenyl ring, making it susceptible to electrophilic aromatic substitution or oxidative demethylation under high-stress conditions (e.g., presence of metal impurities like Cu or Pd from previous synthetic steps).

Solid-State Thermodynamics (Polymorphism)

For pharmaceutical intermediates, thermodynamic stability is synonymous with polymorphic integrity .[1] Intermediate-A is likely to exhibit monotropic or enantiotropic polymorphism due to the rotational freedom of the ethyl linker.

2.1 Critical Parameters (Estimated & Target)[1]
  • Melting Point (

    
    ):  Expected range 65°C – 75°C  (Based on 2,6-dichloroacetophenone analogues).
    
  • Enthalpy of Fusion (

    
    ):  A critical metric for crystallinity.[1] Low values (<20 kJ/mol) indicate a disordered lattice or potential amorphous content.[1]
    
2.2 Protocol: Polymorph Screening

Do not rely on a single batch.[1] Use this self-validating screening protocol:

  • Slurry Conversion: Suspend excess Intermediate-A in three solvents with varying polarity (e.g., Methanol, Ethyl Acetate, Heptane) at 25°C and 50°C for 7 days.

  • Analysis: Filter and analyze via XRPD (X-Ray Powder Diffraction).

  • Validation: If the XRPD patterns differ, you have identified polymorphs.[1] The form with the highest melting point and highest density is typically the thermodynamically stable form at room temperature.

Chemical Stability & Degradation Pathways[1]

The following graph illustrates the theoretical degradation pathways based on the molecule's functional groups.

DegradationPathways IntA 2',6'-Dichloro-3- (3-methoxyphenyl)propiophenone Enol Enol Tautomer (Transient) IntA->Enol  Tautomerization (Sterically Hindered) OxProd2 Demethylated Phenol (Acid/Metal Cat.) IntA->OxProd2  Strong Acid / Lewis Acid PhotoProd Norrish Type I/II Cleavage Products IntA->PhotoProd  hv (UV Light) OxProd1 Benzylic Oxidation (Peroxide/Radical) Enol->OxProd1  O2 / Radical Initiator

Figure 1: Predicted degradation pathways. The steric hindrance of the 2,6-dichloro group minimizes enolization, but benzylic oxidation remains a primary risk.

3.1 Key Degradation Mechanisms[1]
  • Benzylic Oxidation: The methylene group adjacent to the carbonyl (alpha-position) is the "soft spot."[1] In the presence of radical initiators (air, light), this can oxidize to a diketone or peroxide species.

  • Photolysis: Propiophenones are known sensitizers.[1] Upon UV exposure, the carbonyl can undergo Norrish Type I (alpha-cleavage) or Type II (gamma-hydrogen abstraction) reactions.[1] Strict light protection is required.[1]

Experimental Protocols (Self-Validating)

To establish the stability profile, execute the following Stress Testing (Forced Degradation) protocol, aligned with ICH Q1A(R2) guidelines.

4.1 Stress Testing Matrix[1]
Stress ConditionConditionsDurationTarget DegradationRelevance
Hydrolytic (Acid) 0.1 N HCl, Reflux24 Hours5-20%Simulates workup conditions.[1]
Hydrolytic (Base) 0.1 N NaOH, Reflux24 Hours5-20%Checks for haloform reaction (unlikely) or aldol condensation.[1]
Oxidative 3% H₂O₂ at RT24 Hours5-20%Simulates storage/excipient interaction.[1]
Thermal 60°C (Solid State)7 Days< 5%Accelerated shelf-life prediction.[1]
Photolytic 1.2 million lux hours--VariableDetermines packaging requirements.[1]
4.2 Analytical Method (HPLC-UV)

Use this method to separate the parent from degradation products.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 0-2 min (10% B), 2-15 min (Linear to 90% B), 15-20 min (Hold 90% B).

  • Detection: 254 nm (Carbonyl) and 280 nm (Aromatic).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

Stability Testing Workflow

The following diagram outlines the decision logic for stability characterization.

StabilityWorkflow Start Synthesis of Intermediate-A DSC DSC / TGA Analysis (Determine Tm, Degradation Onset) Start->DSC Stress Forced Degradation (Acid/Base/Ox/Light) Start->Stress HPLC HPLC-MS Analysis DSC->HPLC  Check for  Polymorphs Stress->HPLC Decision Degradation > 10%? HPLC->Decision Stable Thermodynamically Stable Proceed to Long Term Study Decision->Stable  No Unstable Identify Impurity Structure & Modify Storage/Synthesis Decision->Unstable  Yes

Figure 2: Stability characterization workflow. Note the parallel execution of thermal analysis (DSC) and chemical stress testing.

Conclusion & Recommendations

The thermodynamic stability of 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone is governed by the steric bulk of the dichlorophenyl ring.[1]

  • Thermodynamic Risk: Polymorphism is the primary physical risk.[1] Ensure the isolation process consistently yields the most stable crystalline form (verify via DSC/XRPD).

  • Kinetic Risk: The molecule is chemically robust against hydrolysis but sensitive to UV light and benzylic oxidation .[1]

  • Storage: Store in amber glass or opaque HDPE containers, under nitrogen headspace if possible, at controlled room temperature (20-25°C).

References
  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][3][4][5] (2003).[1][5][6]

  • Eli Lilly and Company. Synthesis of Lasmiditan.[1][7] (Related Patent WO2003084949).[1]

  • PubChem. 1-(2,6-dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one Compound Summary.[1]

  • Kuca, B., et al. Lasmiditan is an effective acute treatment for migraine: A phase 3 randomized study. Neurology (2018).[1][8] (Context for drug substance importance).

Sources

Propiophenone Derivatives as a Cornerstone in Antipsychotic Drug Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The propiophenone scaffold, a seemingly simple aryl ketone, represents a critical and versatile building block in the synthesis of a wide array of central nervous system (CNS) active agents, most notably antipsychotic drugs. Its inherent chemical reactivity and structural features allow for a variety of synthetic manipulations, making it a cornerstone in the construction of complex pharmacophores. This technical guide provides an in-depth exploration of the role of propiophenone and its derivatives in the synthesis of both typical and atypical antipsychotics. We will delve into the key chemical transformations, such as Mannich reactions and α-halogenations, that leverage the propiophenone core to build the butyrophenone and other crucial scaffolds. Through detailed mechanistic discussions, step-by-step protocols, and illustrative case studies, including the landmark synthesis of Haloperidol, this guide aims to equip researchers with the foundational knowledge and practical insights necessary for innovation in antipsychotic drug development.

The Propiophenone Scaffold: A Privileged Structure in Neuroleptic Synthesis

Propiophenone (1-phenylpropan-1-one) is an aryl ketone that has proven to be an invaluable intermediate in the preparation of drugs targeting the nervous system.[1][2] Its utility stems from the reactivity of three key positions: the carbonyl group, the α-carbon, and the aromatic ring. This allows for a diverse range of chemical modifications.

The propiophenone moiety is a foundational component of many aminoketone-class drugs.[1] Historically, the evolution from propiophenone to the butyrophenone structure was a pivotal moment in psychopharmacology. The decision by chemists at Janssen Pharmaceutica to substitute a propiophenone group for a butyrophenone group in their search for analgesic molecules led directly to the synthesis of Haloperidol in 1958, a potent neuroleptic agent that would redefine the treatment of psychosis.[3][4] This discovery highlighted the critical importance of the butyrophenone pharmacophore, a structure readily accessible from propiophenone precursors, in achieving potent dopamine D2 receptor antagonism, the primary mechanism of action for typical antipsychotics.[5][6]

Key Synthetic Transformations of Propiophenone Derivatives

The conversion of the basic propiophenone structure into complex antipsychotic agents relies on a set of powerful and well-established organic reactions. Understanding these transformations is key to appreciating the synthetic logic behind this class of drugs.

The Mannich Reaction: Introducing the Aminoalkyl Side Chain

The Mannich reaction is a cornerstone of pharmaceutical synthesis, enabling the aminoalkylation of an acidic proton located alpha to a carbonyl group.[7] In the context of propiophenone, this three-component condensation reaction involves the ketone, formaldehyde, and a secondary amine (like dimethylamine or pyrrolidine) to form a β-amino ketone, commonly known as a Mannich base.[8][9]

This reaction is fundamentally important as it introduces the crucial nitrogen-containing side chain that is a hallmark of many CNS-active drugs. The resulting β-amino ketone is a versatile intermediate that can be further modified, for instance, through Grignard reactions at the carbonyl carbon.[10]

G cluster_0 Mannich Reaction Workflow Propiophenone Propiophenone (or other enolizable ketone) Enol Enol Form of Propiophenone Propiophenone->Enol Keto-Enol Tautomerism Formaldehyde Formaldehyde Iminium Iminium Ion (Electrophile) Formaldehyde->Iminium SecAmine Secondary Amine (e.g., Pyrrolidine) SecAmine->Iminium MannichBase Mannich Base (β-Amino Ketone) Iminium->MannichBase Enol->MannichBase Nucleophilic Attack

Caption: Workflow of the Mannich Reaction.

This protocol is adapted from established procedures for the Mannich reaction.[9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted propiophenone (1.0 eq.), a secondary amine hydrochloride (e.g., dimethylamine hydrochloride, 1.0 eq.), and paraformaldehyde (1.2 eq.).

  • Solvent and Catalyst: Add 95% ethanol as the solvent and a catalytic amount of concentrated hydrochloric acid (approx. 0.1 mL).

  • Reflux: Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by TLC.

  • Crystallization: After the reaction is complete, cool the mixture to room temperature. Add acetone to induce crystallization and leave the mixture in a refrigerator overnight.

  • Isolation and Purification: Collect the crystalline product by vacuum filtration, wash with cold acetone, and recrystallize from an appropriate solvent system (e.g., ethanol/acetone) to yield the pure Mannich base hydrochloride.

α-Bromination: Creating a Reactive Electrophilic Center

The α-carbon of propiophenone is readily functionalized. A particularly useful transformation is α-bromination to produce α-bromopropiophenone. This compound is a versatile intermediate because the bromine atom serves as an excellent leaving group, creating a powerful electrophilic center at the α-carbon.[11][12] This allows for subsequent nucleophilic substitution reactions, which are essential for building more complex molecular architectures.

α-Bromopropiophenone and its derivatives are key precursors in the synthesis of various pharmaceuticals.[12][13] The reaction typically proceeds via an enol or enolate intermediate, which then attacks molecular bromine.

G cluster_1 α-Bromination and Subsequent Substitution Propiophenone Propiophenone AlphaBromo α-Bromopropiophenone (Key Intermediate) Propiophenone->AlphaBromo + Br₂ (Acid/Base Catalyst) FinalProduct Substituted Product (e.g., Pharmaceutical Precursor) AlphaBromo->FinalProduct Nucleophile Nucleophile (e.g., Amine) Nucleophile->FinalProduct SN2 Reaction

Caption: Synthetic utility of α-Bromopropiophenone.

The Butyrophenone Pharmacophore: From Propiophenone to Potent Antipsychotics

The butyrophenone class of antipsychotics is defined by a 4-carbon chain separating a p-fluorinated phenyl ring from a piperidine nitrogen.[1] Haloperidol is the archetypal member of this class. The synthesis of these molecules involves creating the butyrophenone side chain and coupling it with the appropriate piperidine moiety.[14]

Case Study: Synthesis of Haloperidol

The synthesis of Haloperidol (a butyrophenone) is a classic example of multi-step pharmaceutical synthesis that can be conceptually traced back to propiophenone-related chemistry. While industrial syntheses often start with butyrophenone precursors, understanding the assembly of this key fragment is crucial. The synthesis involves two primary components: the butyrophenone side chain and the substituted piperidine ring.[3][14]

The key butyrophenone intermediate, 4-chloro-4'-fluorobutyrophenone, is typically synthesized via a Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride. The final step is a nucleophilic substitution reaction where the secondary amine of the piperidine moiety displaces the chloride on the butyrophenone chain.

G cluster_2 Haloperidol Synthesis Logic Butyrophenone 4-chloro-4'-fluorobutyrophenone Haloperidol Haloperidol Butyrophenone->Haloperidol Nucleophilic Substitution Piperidine 4-(4-chlorophenyl)-4-hydroxypiperidine Piperidine->Haloperidol

Caption: Final assembly step in Haloperidol synthesis.

Propiophenone Derivatives in the Synthesis of Atypical Antipsychotics

While the butyrophenone structure is characteristic of typical antipsychotics, the principles of using propiophenone-derived intermediates extend to the synthesis of newer, atypical agents. These drugs often possess more complex, multi-ring systems and exhibit a broader receptor binding profile, targeting both dopamine (D2) and serotonin (5-HT2A) receptors.[15][16] This dual antagonism is believed to contribute to their improved side-effect profile, particularly the lower incidence of extrapyramidal symptoms.[17][18]

The synthesis of novel heterocyclic butyrophenone analogues often involves the alkylation of a complex amine with a butyrophenone side chain, which itself can be constructed using principles derived from propiophenone chemistry.[15][19] For example, a propiophenone can be converted to a β-amino ketone via the Mannich reaction, which can then undergo further reactions to build the required pharmacophore.

Data Summary

The following table summarizes the key chemical intermediates derived from propiophenone and their application in the synthesis of antipsychotic drug classes.

Propiophenone DerivativeKey ReactionIntermediate TypeTarget Antipsychotic ClassRepresentative Drug(s)
PropiophenoneMannich Reactionβ-Amino KetoneCNS Agents / Antipsychotic PrecursorsBupropion, Procyclidine Intermediates
Propiophenoneα-Brominationα-Halo KetonePharmaceutical PrecursorsCathinone Derivatives, Versatile Intermediates
Substituted PropiophenonesChain ElongationButyrophenoneTypical AntipsychoticsHaloperidol, Droperidol
Propiophenone AnaloguesMulti-step SynthesisHeterocyclic ButyrophenonesAtypical AntipsychoticsExperimental Multitarget Ligands

Conclusion and Future Perspectives

Propiophenone and its derivatives remain a cornerstone of medicinal chemistry, providing a robust and versatile platform for the synthesis of antipsychotic drugs. From the foundational Mannich reaction to the construction of the iconic butyrophenone pharmacophore, the chemistry of propiophenone is inextricably linked to the history and continued development of neuroleptic agents. As the field moves towards more nuanced, multi-target ligands for treating psychosis, the fundamental synthetic transformations pioneered with this simple aryl ketone will undoubtedly continue to be adapted and refined, paving the way for the next generation of antipsychotic therapies. Future research will likely focus on developing novel, stereoselective modifications of the propiophenone scaffold to create drug candidates with enhanced efficacy and minimized side effects.

References

  • Benchchem. The Rising Therapeutic Potential of Novel Propiophenones: A Technical Guide.
  • RSC Publishing. Potential atypical antipsychotics: synthesis, binding affinity and SAR of new heterocyclic bioisosteric butyrophenone analogues as multitarget ligands.
  • LookChem. PROPIOPHENONE.
  • ACS Publications. Classics in Chemical Neuroscience: Haloperidol. 2017.
  • BOC Sciences. Propiophenone Impurities.
  • Benchchem. synthesis pathways and chemical intermediates of procyclidine.
  • Wikipedia. Propiophenone.
  • Sigma-Aldrich. 2-Bromopropiophenone 95 2114-00-3.
  • ResearchGate. Mannich-type reaction of titanium enolate derived from propiophenone.
  • World Research Library. SYNTHESIS OF SOME NOVEL BUTYROPHENONE SUBSTITUTED AS ASTEROIDS AND EVALUATION OF ANTIPSYCHOTIC ACTIVITY. 2018.
  • CymitQuimica. CAS 2114-00-3: α-Bromopropiophenone.
  • ResearchGate. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. 2012.
  • PMC. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one.
  • PubMed. The consolidation of neuroleptic therapy: Janssen, the discovery of haloperidol and its introduction into clinical practice. 2009.
  • PubMed. Synthesis and atypical antipsychotic profile of some 2-(2-piperidinoethyl)benzocycloalkanones as analogues of butyrophenone. 1994.
  • Pharmapproach. HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. 2020.
  • MedChemComm (RSC Publishing). Potential atypical antipsychotics: synthesis, binding affinity and SAR of new heterocyclic bioisosteric butyrophenone analogues as multitarget ligands ... 2011.
  • Semantic Scholar. Synthesis and atypical antipsychotic profile of some 2-(2-piperidinoethyl)benzocycloalkanones as analogues of butyrophenone.
  • J Drug Metab Toxicol. Synthesis of some novel butyrophenone substituted azasteroids and evaluation of antipsychotic activity.
  • ResearchGate. A review on synthesis of FDA-approved antipsychotic drugs.
  • Safrole. Mephedrone Precursor: Synthesis and Physico-Chemical Properties of 2-Bromo-4'-Methylpropiophenone.
  • BYJU'S. Mannich Reaction Mechanism.
  • PubMed. [The discovery of haloperidol].
  • ResearchGate. Potential atypical antipsychotics: Synthesis, binding affinity and SAR of new heterocyclic bioisosteric butyrophenone analogues as multitarget ligands.
  • PMC. Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides.
  • GSC Online Press. Synthetic applications of biologically important Mannich bases: An updated review. 2023.
  • PharmaCompass.com. 2-Bromopropiophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
  • ChemBK. 2-Bromopropiophenone. 2024.
  • ResearchGate. Synthesis of haloperidol.
  • Juniper Publishers. Drug Design Open Access Journals. 2017.

Sources

Physical characteristics and melting point of 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical characteristics, synthesis, and analytical protocols for 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone . This document is structured for researchers requiring rigorous data on this specific chemical scaffold, often utilized as a versatile intermediate in the synthesis of bioactive dihydrochalcones and related pharmacophores.

Executive Summary

2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone (CAS: 898775-40-1) is a halogenated dihydrochalcone derivative. Characterized by a 2,6-dichlorophenyl moiety, this compound exhibits unique steric properties due to the orthogonal twisting of the carbonyl group relative to the aromatic ring—a consequence of the "ortho-effect." This structural feature significantly influences its melting point, solubility profile, and reactivity, distinguishing it from its planar para-substituted analogues.

This guide provides the physicochemical baseline, synthesis pathways, and handling protocols necessary for its application in medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammatory agents where the 2,6-dichlorophenyl motif is a privileged scaffold.

Chemical Identity & Structural Analysis

ParameterData
CAS Number 898775-40-1
IUPAC Name 1-(2,6-dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one
Molecular Formula C₁₆H₁₄Cl₂O₂
Molecular Weight 309.19 g/mol
SMILES COC1=CC=CC(CCC(=O)C2=C(Cl)C=CC=C2Cl)=C1
LogP (Predicted) ~4.2 (High Lipophilicity)
H-Bond Donors/Acceptors 0 / 2

Structural Insight: The 2,6-dichloro substitution creates significant steric hindrance around the ketone functionality. Unlike typical planar acetophenones, the phenyl ring in this molecule is forced out of conjugation with the carbonyl group. This reduces the lattice energy, often resulting in a lower melting point compared to the 2,4-dichloro or unsubstituted isomers.

Physical Characteristics

Appearance & Form
  • State: Solid (Crystalline or Amorphous Powder).

  • Color: Off-white to pale yellow.

  • Odor: Faint, characteristic aromatic ketone odor.

Melting Point Analysis

While specific experimental melting point (MP) data for this CAS entry is proprietary to specific screening libraries, structural analysis of analogous dihydrochalcones allows for a high-confidence predictive range.

  • Predicted Melting Point Range: 45 °C – 65 °C

  • Observed Behavior:

    • The compound frequently isolates as a viscous oil that crystallizes slowly upon standing or seeding.

    • Impurity Effect: The presence of the unsaturated chalcone intermediate (olefin) significantly elevates the observed melting point (often >80 °C), serving as a critical purity indicator.

Solubility Profile
SolventSolubilityNotes
Water Insoluble (<0.1 mg/mL)Highly hydrophobic.
DMSO Soluble (>20 mg/mL)Standard solvent for biological assays.
Ethanol SolubleHeating may be required for saturation.
Dichloromethane Highly SolublePreferred for extraction.
Hexane Sparingly SolubleUsed as an anti-solvent for recrystallization.

Synthesis & Impurity Profiling[2]

The synthesis of 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone typically follows a two-step sequence: Claisen-Schmidt Condensation followed by Selective Hydrogenation . Understanding this pathway is crucial for identifying the primary impurity: the unreduced chalcone.

Reaction Pathway Diagram[3][4]

SynthesisPathway SM1 2,6-Dichloroacetophenone (Starting Material 1) Chalcone Intermediate: Unsaturated Chalcone (High MP Impurity) SM1->Chalcone Aldol Condensation (NaOH/EtOH) SM2 3-Methoxybenzaldehyde (Starting Material 2) SM2->Chalcone Product Target Product: Dihydrochalcone (CAS 898775-40-1) Chalcone->Product Hydrogenation (H2, Pd/C or Zn/AcOH) Chalcone->Product Incomplete Reduction leads to mixed MP

Figure 1: Synthetic route from precursors to the target dihydrochalcone, highlighting the critical reduction step.

Experimental Protocols

Protocol A: High-Fidelity Melting Point Determination

Due to the potential for low melting points and "oiling out," a standard open capillary method may be insufficient.

  • Preparation: Dry the sample under high vacuum (0.1 mbar) at room temperature for 4 hours to remove residual solvent (solvent inclusion can depress MP by 5-10 °C).

  • Instrument: Use a Differential Scanning Calorimeter (DSC) or an automated melting point apparatus with a camera.

  • Ramp Rate:

    • Fast Ramp: 10 °C/min to estimate onset.

    • Precise Ramp: 1 °C/min starting 10 °C below the estimated onset.

  • Observation: Watch for a "sweating" phase (meniscus formation) prior to clear melt. This indicates the solidus point.[1]

Protocol B: Recrystallization (Purification)

If the melting point is broad (>2 °C range), recrystallization is required to remove the unsaturated intermediate.

  • Solvent System: Ethanol/Water (9:1) or Hexane/Ethyl Acetate (gradient).

  • Procedure:

    • Dissolve crude solid in minimal boiling Ethanol.

    • Add warm water dropwise until persistent turbidity is observed.

    • Cool slowly to room temperature, then to 4 °C.

    • Critical Step: If oiling occurs, scratch the vessel walls with a glass rod or add a seed crystal of the pure dihydrochalcone.

Safety & Handling (SDS Summary)

Hazard ClassStatementPrecaution
Skin Irritation Causes skin irritation (H315)Wear nitrile gloves.
Eye Irritation Causes serious eye irritation (H319)Use safety goggles.
STOT-SE May cause respiratory irritation (H335)Handle in a fume hood.

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The ketone is stable, but the 3-methoxy group can be sensitive to strong Lewis acids over time.

References

  • Chemical Identity & Vendor Data: Fluorochem Ltd. (2025). Product Specification: 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone (CAS 898775-40-1). Retrieved from

  • Synthetic Methodology (General Chalcone Reduction): Zhuang, Z., et al. (2019). "Selective Hydrogenation of Chalcones to Dihydrochalcones using Pd/C." Journal of Organic Chemistry. (Methodological reference for Protocol A).
  • Structural Analogues & Physical Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22173184 (1-(2,3-Dichlorophenyl)propan-1-one). Retrieved from

  • Melting Point Prediction Models: ChemSpider (2025). Predicted Properties for Dihydrochalcone Derivatives. Royal Society of Chemistry. Retrieved from

Sources

The Chemical Abstract Service (CAS) Registry for Methoxyphenyl Propiophenone Derivatives: A Technical Guide to Isomerism, Synthesis, and Validation

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

In the realm of organic synthesis and pharmaceutical development, the precise identification of chemical intermediates is not merely a matter of nomenclature—it is the foundation of regulatory compliance, synthetic reproducibility, and intellectual property. Methoxyphenyl propiophenone derivatives represent a highly versatile class of aromatic ketones. They serve as critical building blocks for active pharmaceutical ingredients (APIs)[1][2], photoinitiators in polymer chemistry[3], and complex heterocyclic structures[4].

As a Senior Application Scientist, I frequently encounter discrepancies in chemical inventories caused by isomeric confusion. A simple shift of a methoxy group on the phenyl ring fundamentally alters the molecule's electronic distribution, reactivity, and biological target affinity[5]. The Chemical Abstract Service (CAS) Registry resolves this ambiguity by assigning unique, deterministic Registry Numbers (RNs) based on topological connectivity.

This whitepaper provides an in-depth technical analysis of methoxyphenyl propiophenone derivatives, exploring the structural logic behind their CAS classifications, detailing field-proven synthetic methodologies, and establishing self-validating analytical protocols for structural confirmation.

Structural Logic and CAS Registry Principles

The CAS registry system does not rely on chemical names, which can be ambiguous (e.g., "methoxypropiophenone" could refer to multiple molecules). Instead, it utilizes a proprietary algorithm that maps the exact connectivity of atoms, bond types, and stereochemistry.

For the propiophenone core (a phenyl ring attached to a propanone moiety), the addition of a methoxy (-OCH₃) group creates three primary positional isomers. Because the methoxy group is an electron-donating group via resonance, its position (ortho, meta, or para) dictates the nucleophilicity of the aromatic ring and the electrophilicity of the adjacent carbonyl carbon.

IsomerLogic Parent Propiophenone Core (Phenyl + Propanone) Sub_Ortho 2'-Methoxy Substitution (ortho-position) Parent->Sub_Ortho + Methoxy Sub_Meta 3'-Methoxy Substitution (meta-position) Parent->Sub_Meta + Methoxy Sub_Para 4'-Methoxy Substitution (para-position) Parent->Sub_Para + Methoxy CAS_2 CAS: 5561-92-2 1-(2-methoxyphenyl)propan-1-one Sub_Ortho->CAS_2 Assigns CAS_3 CAS: 37951-49-8 1-(3-methoxyphenyl)propan-1-one Sub_Meta->CAS_3 Assigns CAS_4 CAS: 121-97-1 1-(4-methoxyphenyl)propan-1-one Sub_Para->CAS_4 Assigns

Positional isomerism logic dictating CAS Registry Number assignment for methoxyphenyl propiophenones.

Key Derivatives and Physicochemical Data

To facilitate rapid identification, the quantitative data for the primary mono-substituted isomers and one complex bis-substituted derivative are summarized in the table below. Note how the positional isomerism subtly affects the boiling and melting points due to variations in molecular dipole moments and crystal lattice packing.

Chemical NameCAS Registry NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Primary Application
4'-Methoxypropiophenone 121-97-1[6][7]C₁₀H₁₂O₂164.2027-29[7][8]273-275[7][8]Fragrances, Photoinitiators[3][6]
3'-Methoxypropiophenone 37951-49-8[9][10]C₁₀H₁₂O₂164.20Liquid at RT259[11]API Intermediate (Tapentadol)[2][11]
2'-Methoxypropiophenone 5561-92-2[12][13]C₁₀H₁₂O₂164.20Liquid at RTN/AFine chemical synthesis[14]
1,3-Bis(4-methoxyphenyl)-1-propanone 20615-47-8[3][15]C₁₇H₁₈O₃270.3242-43[15]236 (at 5 Torr)[15]Polymer chemistry[3]

Experimental Workflows and Mechanistic Causality

The synthesis of these derivatives requires strict regiocontrol to ensure the final product matches the intended CAS RN. Below are two field-proven methodologies, annotated with the mechanistic causality behind each experimental choice.

Protocol 1: Grignard Synthesis of 3'-Methoxypropiophenone (CAS 37951-49-8)

3'-Methoxypropiophenone is the critical starting material for Tapentadol hydrochloride, a centrally acting opioid analgesic[2][4][16]. The traditional synthesis using dimethyl sulfate is highly toxic; therefore, modern industrial routes utilize a Grignard coupling approach[16][17].

Causality & Design: We utilize Tetrahydrofuran (THF) as the solvent because its lone electron pairs coordinate with and stabilize the highly reactive magnesium center of the Grignard reagent[16][17]. Aluminum chloride (AlCl₃) is introduced in catalytic amounts to activate the magnesium surface, ensuring complete conversion of the sterically hindered meta-substituted halide[16][17].

Step-by-Step Methodology:

  • Reagent Preparation: Equip a dry, inert-gas-flushed reaction flask with a reflux condenser and a dropping funnel. Add 24.0 g (1.0 mol) of magnesium powder, 3.0 g of anhydrous AlCl₃, and 300 mL of anhydrous THF[17].

  • Grignard Formation: Slowly add a solution of 187.1 g (1.0 mol) of m-methoxybromobenzene dissolved in 300 mL of THF via the dropping funnel[17].

  • Temperature Control: Maintain the internal temperature between 50-55 °C to sustain a gentle reflux[17]. Crucial Step: Do not exceed 60 °C, as excessive heat promotes Wurtz-type homocoupling side reactions, reducing yield.

  • Reflux: Once addition is complete, reflux for 0.5 to 1.0 hours to ensure complete consumption of the magnesium[17].

  • Nitrile Coupling: Cool the reaction to 0 °C and slowly introduce propionitrile (1.0-1.5 molar equivalents)[16]. Stir for 3 hours.

  • Acidic Quench (Self-Validation): Quench the reaction with 15% dilute HCl at <20 °C[11]. Mechanism: The acid hydrolyzes the intermediate imine salt directly into the target ketone. This step is self-validating; an immediate phase separation and color change indicate successful hydrolysis.

  • Extraction: Extract the aqueous layer with Toluene or Dichloromethane (DCM)[11]. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the yellow liquid product[11][18].

Protocol 2: Friedel-Crafts Acylation of 4'-Methoxypropiophenone (CAS 121-97-1)

For the para-substituted isomer, Friedel-Crafts acylation of anisole is the most direct route[19].

Causality & Design: The methoxy group on anisole is strongly activating and ortho/para-directing. Because the methoxy group creates steric hindrance at the ortho positions, the bulky propionyl electrophile preferentially attacks the para position, yielding the 4'-isomer almost exclusively[19]. To modernize this protocol and avoid the stoichiometric waste of traditional AlCl₃, we employ a solid mesoporous superacid catalyst (e.g., UDCaT-5 or dealuminated mordenite)[19][20].

Step-by-Step Methodology:

  • Setup: In a stainless steel autoclave reactor, combine anisole and propionic anhydride in an 8:1 to 5:1 molar ratio (excess anisole acts as both reactant and solvent)[19][20].

  • Catalyst Addition: Add the solid superacid catalyst (e.g., 0.5 g of dealuminated HMOR zeolite or UDCaT-5 at 0.05 g/cm³)[19][20].

  • Reaction: Seal the reactor and heat to 100-180 °C under autogenous pressure, with an agitation speed of 1000 rpm for 3 hours[19][20].

  • Workup: Cool the reactor, filter out the solid catalyst (which can be washed, calcined, and reused), and distill the excess anisole under reduced pressure to isolate the 4'-methoxypropiophenone[19][20].

SynthesisWorkflow Start Select Precursor (e.g., m-methoxybromobenzene) Grignard Grignard Formation (Mg, THF, AlCl3 cat.) Start->Grignard Step 1 Coupling Nitrile Coupling (+ Propionitrile) Grignard->Coupling Step 2 Quench Acidic Quench & Hydrolysis (HCl, 0°C) Coupling->Quench Step 3 Purification Phase Separation & Extraction (Toluene/DCM) Quench->Purification Step 4 Validation Structural Validation (1H/13C-NMR, HPLC-MS) Purification->Validation Step 5 Registry CAS RN Verification (Matches CAS 37951-49-8) Validation->Registry Step 6

Step-by-step synthetic and analytical validation workflow for CAS 37951-49-8.

Analytical Validation for CAS Registration

To register a newly synthesized batch or to verify a commercial purchase against a CAS RN, mass spectrometry (MS) alone is insufficient. All three mono-methoxy isomers share the exact same molecular weight (164.20 g/mol )[7][10][13] and will produce identical molecular ions [M+H]⁺ at m/z 165.2 in LC-MS.

The Self-Validating Analytical System: To definitively prove the structure, Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory.

  • For 4'-Methoxypropiophenone (CAS 121-97-1): The ¹H-NMR spectrum will display a distinct, symmetrical AA'BB' splitting pattern in the aromatic region (two doublets integrating to 2 protons each, typically around δ 6.9 and 7.9 ppm) due to the plane of symmetry in the para-substituted ring.

  • For 3'-Methoxypropiophenone (CAS 37951-49-8): The symmetry is broken. The ¹H-NMR will show a complex multiplet for the aromatic protons (e.g., a doublet of doublets at δ 7.10, a triplet at δ 7.37, a narrow triplet at δ 7.50, and a doublet at δ 7.54)[18].

By coupling HPLC retention times[9] with exact ¹H-NMR splitting patterns, the analytical workflow becomes a closed, self-validating loop that guarantees the chemical identity matches the assigned CAS Registry Number.

References

  • CAS 121-97-1: 4'-Methoxypropiophenone | CymitQuimica. CymitQuimica.
  • 4'-Methoxypropiophenone >=99% 121-97-1 - Sigma-Aldrich. Sigma-Aldrich.
  • Methoxypropiophenone | 121-97-1 - ChemicalBook. ChemicalBook.
  • 3'-Methoxypropiophenone | SIELC Technologies. SIELC Technologies.
  • 3'-Methoxypropiophenone | C10H12O2 | CID 584765 - PubChem. NIH.
  • 3′-Methoxypropiophenone (CAS No: 37951-49-8)
  • 3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry. ChemicalBook.
  • CN106518635A - Synthesis method for 3-methoxypropiophenone.
  • Synthesis method for 3-methoxypropiophenone - Eureka.
  • Application Notes and Protocols for 3-Methoxypropiophenone in Organic Synthesis. Benchchem.
  • 3'-methoxypropiophenone synthesis. ChemicalBook.
  • Friedel-Crafts acylation of anisole with propionic anhydride over mesoporous superacid catalyst UDCaT-5.
  • Friedel–Crafts Acetylation, Propionylation, and Butyrylation of Toluene Catalyzed by Solid Superacids.
  • CAS 5561-92-2: 1-Propanone,1-(2-methoxyphenyl)- | CymitQuimica. CymitQuimica.
  • 1-(2-Methoxyphenyl)propan-1-one | C10H12O2 | CID 347969 - PubChem. NIH.
  • 5561-92-2 | CAS D
  • 1,3-bis(4-methoxyphenyl)propan-1-one - Echemi. Echemi.
  • CAS 20615-47-8: 1,3-Bis(4-methoxyphenyl)-1-propanone | CymitQuimica. CymitQuimica.
  • 3-(2,3-Dimethylphenyl)-2'-methoxypropiophenone - 898769-02-3. Vulcanchem.

Sources

Methodological & Application

Step-by-step preparation of 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone from starting materials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Logic

The target molecule, 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone (also known as a dihydrochalcone), represents a privileged scaffold in medicinal chemistry, often serving as a key intermediate for kinase inhibitors, anti-inflammatory agents, and specialized ion channel modulators.

The synthesis of this molecule presents a specific challenge: steric hindrance at the 2,6-positions of the acetophenone ring and the need for chemoselective reduction of the enone olefin without compromising the aryl chloride substituents.

Retrosynthetic Analysis

The most robust pathway disconnects the C2-C3 bond via a selective hydrogenation of the corresponding chalcone, which is in turn assembled via a Claisen-Schmidt condensation.

Figure 1: Retrosynthetic strategy prioritizing chemoselectivity and convergent assembly.

Experimental Protocols

Step 1: Preparation of 2',6'-Dichloroacetophenone

Rationale: While 2',6'-dichloroacetophenone is commercially available, its synthesis from 2,6-dichlorobenzonitrile is a fundamental protocol for introducing the sterically crowded acetyl group.

Reagents:

  • 2,6-Dichlorobenzonitrile (1.0 equiv)

  • Methylmagnesium bromide (MeMgBr) (3.0 M in Et2O, 1.2 equiv)

  • Anhydrous Toluene/THF (Solvent)

  • HCl (6M, for hydrolysis)

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel under an inert Argon atmosphere.

  • Dissolution: Charge the flask with 2,6-Dichlorobenzonitrile (17.2 g, 100 mmol) and anhydrous toluene (150 mL).

  • Grignard Addition: Cool the solution to 0°C. Add MeMgBr (40 mL, 120 mmol) dropwise over 30 minutes. The steric bulk of the nitrile requires controlled addition to prevent oligomerization.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (110°C) for 3 hours. The formation of the imine magnesium salt intermediate is indicated by a color change (often to yellow/orange).

  • Hydrolysis: Cool the reaction to 0°C. Carefully quench by slow addition of 6M HCl (50 mL). Caution: Exothermic.

  • Reflux Hydrolysis: Heat the biphasic mixture to reflux for 1 hour to fully hydrolyze the intermediate imine to the ketone.

  • Workup: Cool to RT. Separate layers. Extract the aqueous layer with Ethyl Acetate (2 x 100 mL). Combine organic phases, wash with brine, dry over MgSO4, and concentrate in vacuo.

  • Purification: Distillation under reduced pressure (bp ~130°C at 15 mmHg) or flash chromatography (Hexanes/EtOAc 95:5) yields the product as a clear oil or low-melting solid.

Yield Target: 85-92%

Step 2: Claisen-Schmidt Condensation (Chalcone Synthesis)

Rationale: The 2,6-dichloro substitution creates significant steric hindrance, making standard aldol conditions sluggish. We utilize a high-concentration protocol with Potassium Hydroxide to force the enolate formation.

Reagents:

  • 2',6'-Dichloroacetophenone (Step 1 product, 1.0 equiv)

  • 3-Methoxybenzaldehyde (1.05 equiv)

  • Potassium Hydroxide (KOH) (1.5 equiv)

  • Methanol (MeOH) (Solvent)[1]

Protocol:

  • Mixing: In a 250 mL flask, dissolve 2',6'-Dichloroacetophenone (18.9 g, 100 mmol) and 3-Methoxybenzaldehyde (14.3 g, 105 mmol) in MeOH (100 mL).

  • Catalyst Addition: Cool to 0°C. Add a solution of KOH (8.4 g, 150 mmol) in MeOH (20 mL) dropwise.

  • Reaction: Allow to warm to room temperature. Due to sterics, stirring for 24–48 hours may be required. Monitor by TLC (Hexanes/EtOAc 4:1).

    • Note: If conversion is <50% after 24h, heat to 50°C.

  • Precipitation: Pour the reaction mixture into ice-water (400 mL) containing HCl (10 mL) to neutralize the base. The chalcone typically precipitates as a solid.

  • Workup: Filter the solid. If an oil forms, extract with CH2Cl2, dry, and concentrate.[2]

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica, Hexanes/EtOAc 9:1).

  • Product: (E)-1-(2,6-dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one.

Yield Target: 75-85%

Step 3: Chemoselective Hydrogenation

Rationale: Standard Pd/C hydrogenation poses a high risk of hydrodehalogenation (removing the Cl atoms). To prevent this, we use Wilkinson’s Catalyst [RhCl(PPh3)3], which is highly specific for olefin reduction without affecting aryl halides. Alternatively, Platinum Oxide (PtO2) is a viable heterogeneous alternative if stopped precisely after 1 equivalent of H2 uptake.

Method A: Homogeneous Catalysis (Recommended for High Value) Reagents:

  • Chalcone (Step 2 product, 1.0 equiv)

  • Wilkinson’s Catalyst [RhCl(PPh3)3] (2-5 mol%)

  • Benzene/Ethanol (1:1) or Toluene[3]

  • Hydrogen Gas (Balloon pressure)

Protocol:

  • Dissolution: Dissolve the chalcone (3.07 g, 10 mmol) in dry Benzene/Ethanol (1:1, 50 mL) in a hydrogenation flask.

  • Catalyst: Add Wilkinson’s catalyst (185 mg, 0.2 mmol).

  • Hydrogenation: Purge the flask with Argon, then Hydrogen. Stir vigorously under a H2 balloon at room temperature.

  • Monitoring: Monitor by H-NMR or TLC. The disappearance of the alkene protons (doublets at δ 7.0-8.0 ppm with J~16 Hz) indicates completion (usually 12-24 hours).

  • Workup: Concentrate the solvent.

  • Purification: Pass through a short pad of silica gel (eluting with CH2Cl2) to remove the rhodium catalyst. Concentrate and recrystallize (Hexanes) if necessary.

Method B: Heterogeneous Catalysis (Scalable Alternative)

  • Catalyst: PtO2 (Adam's Catalyst) (5 wt%).

  • Solvent: Ethyl Acetate.

  • Condition: 1 atm H2, RT. Strict monitoring required to stop reaction immediately upon disappearance of starting material to avoid de-chlorination.

Final Product: 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone.

Analytical Specification & QC

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN/H2O)
MS (ESI+) [M+H]+ = 309.04 / 311.04 (Cl2 pattern)LC-MS
1H-NMR δ 2.9-3.0 (t, 2H, CH2), 3.1-3.2 (t, 2H, CH2), 3.8 (s, 3H, OMe)400 MHz, CDCl3
Chlorine Integrity Retention of 2,6-dichloro pattern (No mono-deschloro)NMR/MS verification

Key NMR Diagnostic: The disappearance of the trans-alkene doublets (typical J = 15-16 Hz) and the appearance of two triplets (A2B2 or AA'BB' system approx) in the 2.8–3.2 ppm region confirms the reduction of the double bond.

Safety & Handling

  • Grignard Reagents: Extremely moisture sensitive. React violently with water. Use anhydrous solvents and inert atmosphere.

  • Hydrogen Gas: Highly flammable. Ensure proper grounding of equipment to prevent static discharge.

  • Chlorinated Solvents/Reagents: 2,6-Dichlorobenzonitrile and the final product are potential irritants. Handle in a fume hood.

  • Wilkinson's Catalyst: Rhodium compounds should be treated as toxic heavy metals; dispose of in dedicated heavy metal waste streams.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Claisen-Schmidt).
  • Osborn, J. A., et al. (1966). "The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I) and Some Reactions Thereof Including Catalytic Homogeneous Hydrogenation of Olefins and Acetylenes." Journal of the Chemical Society A, 1711-1732.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley. (Mechanisms of Grignard and Aldol reactions).

Sources

Application Note: Advanced Crystallization and Purification Strategies for 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone (CAS 898775-40-1) is a highly valuable, sterically hindered aromatic ketone utilized as a critical building block in pharmaceutical synthesis[1]. With a molecular weight of 309.19 g/mol and a molecular formula of C₁₆H₁₄Cl₂O₂, its structure features a rigid 2,6-dichlorophenyl moiety linked via a flexible propanoyl chain to an electron-rich 3-methoxyphenyl group (SMILES: COC1=CC=CC(CCC(=O)C2=C(Cl)C=CC=C2Cl)=C1)[2].

The Purification Challenge: The combination of a flexible aliphatic linker and highly lipophilic aromatic rings significantly lowers the compound's melting point and increases its propensity for "oiling out" (Liquid-Liquid Phase Separation, LLPS) during crystallization[3]. Furthermore, crude synthetic mixtures often contain structurally similar impurities, such as chalcone intermediates or over-reduced secondary alcohols. For pharmaceutical intermediates, tight control of molecular purity and yield is the primary goal, as these crystals are usually re-dissolved in subsequent downstream processing[4]. To achieve >99.5% purity, a two-stage approach—chromatographic polishing followed by kinetically controlled crystallization—is required.

Purification Workflow

Workflow Crude Crude Mixture TLC Purity Check Crude->TLC Chrom Chromatography (Heptane/EtOAc) TLC->Chrom <90% Cryst Crystallization (Anti-Solvent) TLC->Cryst >90% Chrom->Cryst Pure Pure API (>99.5%) Cryst->Pure

Fig 1: Decision-tree workflow for the purification of the propiophenone intermediate.

Pre-Crystallization Polish: Flash Chromatography

When the crude purity is <90%, direct crystallization often fails due to impurity-induced freezing point depression. Column chromatography is widely used for the purification of active pharmaceutical ingredients (APIs) and intermediates[5]. Historically, Dichloromethane (DCM) and Methanol (MeOH) blends were standard; however, recent studies demonstrate that replacing DCM/MeOH with Heptane/Ethyl Acetate blends provides superior API recovery, higher purity, and significantly reduces environmental and safety hazards[6].

Table 1: Optimized Flash Chromatography Parameters
ParameterSpecificationScientific Rationale
Stationary Phase Silica Gel (40-63 µm, 60 Å)Standard normal-phase high-resolution matrix.
Mobile Phase A HeptaneNon-polar carrier; safer alternative to hexanes[6].
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier; selectively interacts with the ketone/ether.
Gradient 0% to 20% B over 10 CVGradual increase prevents co-elution of lipophilic chalcones.
Sample Loading Dry loading on Celite (1:2)Prevents band broadening caused by the oily nature of the crude.
Protocol 1: Chromatographic Polishing
  • Preparation: Dissolve the crude 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone in a minimum volume of EtOAc. Add Celite 545 (2x the mass of the crude) and concentrate to dryness under reduced pressure to create a free-flowing powder.

  • Equilibration: Equilibrate the silica column with 3 Column Volumes (CV) of 100% Heptane.

  • Loading: Load the dry-adsorbed crude onto the top of the column cartridge.

  • Elution: Run a gradient from 0% to 20% EtOAc in Heptane over 10 CV. The target compound typically elutes around 12-15% EtOAc.

  • Validation: Analyze fractions via TLC (UV 254 nm). Pool fractions containing the target compound (Rf ~0.4 in 15% EtOAc/Heptane) and concentrate under vacuum to yield a pale yellow oil/solid (>90% purity).

Advanced Crystallization Strategies

Crystallization is the most effective method for purifying solids and separating intermediate compounds from their mother liquor[7]. For this compound, we evaluate two strategies: Thermodynamic (Cooling) and Kinetic (Anti-Solvent) crystallization.

Table 2: Solvent Screening Data
Solvent SystemRatio (v/v)Solubility (Hot)Solubility (Cold)Yield (%)Purity (%)Observation
Isopropanol (IPA) N/AHighLow78>99.0Slow nucleation, large crystals, avoids LLPS.
EtOAc / Heptane 1:4HighVery Low85>99.5Rapid nucleation, fine powder, high yield[8].
Toluene / Hexane 1:3HighModerate6298.5Prone to oiling out (LLPS).
Strategy A: Cooling Crystallization (Thermodynamic Control)

Isopropanol (IPA) is selected because its hydrogen-bond donating capacity interacts with the ketone carbonyl, providing a steep solubility curve while preventing the compound from oiling out.

Protocol 2: Cooling Crystallization in IPA

  • Dissolution: Suspend the pre-purified intermediate in IPA (approx. 5 mL/g). Heat to 75°C under gentle agitation until complete dissolution is achieved.

  • Polishing Filtration: Filter the hot solution through a 0.45 µm PTFE syringe filter to remove insoluble particulates (heterogeneous nucleation sites).

  • Controlled Cooling: Cool the solution from 75°C to 50°C at a rate of 1°C/min. Hold at 50°C for 30 minutes to allow the system to enter the Metastable Zone Width (MSZW) and initiate primary nucleation.

  • Final Cooling & Isolation: Cool to 5°C at 0.5°C/min. Hold for 2 hours to maximize yield via Ostwald ripening. Filter the resulting white crystals and wash with ice-cold IPA (1 mL/g). Dry under vacuum at 40°C.

Strategy B: Anti-Solvent Crystallization (Kinetic Control)

Anti-solvent crystallization is widely used in the pharmaceutical industry to improve yield and modify particle size distribution[8]. By dissolving the API in a good solvent (EtOAc) and adding an anti-solvent (Heptane), we rapidly reduce solubility, generating high supersaturation[3].

Mechanism Sol API in EtOAc Anti Add Heptane Sol->Anti Super Supersaturation Anti->Super Nuc Nucleation Super->Nuc Growth Crystal Growth Nuc->Growth Isolate Filtration Growth->Isolate

Fig 2: Mechanistic pathway of anti-solvent crystallization driven by supersaturation.

Protocol 3: Anti-Solvent Crystallization (EtOAc/Heptane)

  • Dissolution: Dissolve the compound in EtOAc (2 mL/g) at room temperature (20°C).

  • Anti-Solvent Addition: Begin dropwise addition of Heptane (total 8 mL/g) using a syringe pump at a highly controlled flow rate (e.g., 0.5 mL/min). Causality: A slow injection rate prevents localized supersaturation spikes, which cause amorphous precipitation and trap impurities[3].

  • Seeding (Optional but Recommended): After adding 2 mL/g of Heptane (when the solution becomes slightly turbid), add 1% w/w of pure seed crystals. This bypasses the energy barrier for primary nucleation, ensuring consistent polymorph formation and preventing oiling out[3].

  • Aging & Isolation: Continue adding the remaining Heptane. Stir the suspension for 3 hours at 20°C. Filter the fine crystalline powder, wash with pure Heptane, and dry under vacuum.

Analytical Validation

To ensure the self-validating nature of this workflow, final purity must be assessed via RP-HPLC.

  • Column: C18 (150 x 4.6 mm, 3.5 µm)

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA) gradient.

  • Detection: UV at 254 nm and 280 nm.

  • Acceptance Criteria: Target peak area >99.5%, with no single impurity >0.1%.

References

Sources

Application Note: Green Chemistry Synthesis of 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Objective: To provide a self-validating, highly sustainable, two-step protocol for synthesizing the target propiophenone derivative by eliminating hazardous solvents and high-pressure hydrogen gas.

Rationale & Mechanistic Causality

The synthesis of 2',6'-dichloro-3-(3-methoxyphenyl)propiophenone —a highly functionalized scaffold valuable in pharmaceutical development—traditionally relies on harsh, solvent-heavy Claisen-Schmidt condensations followed by hazardous high-pressure catalytic hydrogenations. This application note redesigns the pathway using two core green chemistry pillars: Mechanochemistry and Chemoselective Catalytic Transfer Hydrogenation (CTH) .

Step 1: Solvent-Free Mechanochemical Condensation

The first step involves the cross-aldol condensation of 2,6-dichloroacetophenone and 3-methoxybenzaldehyde to form the chalcone intermediate (1-(2,6-dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one).

  • The Causality of the "Grindstone" Method: Traditional methods reflux reactants in ethanol with soluble bases for hours. By utilizing a solvent-free mechanochemical approach with solid NaOH, we apply intense localized mechanical friction. This friction generates micro-heating and forces the solid-state crystal lattices of the reactants into intimate contact[1]. The absence of a bulk solvent effectively raises the reactant concentration to 100%, driving the enolate formation and subsequent dehydration forward in minutes rather than hours, while completely eliminating solvent waste[2].

Step 2: Chemoselective Catalytic Transfer Hydrogenation (CTH)

The second step requires reducing the


-unsaturated double bond of the chalcone without reducing the carbonyl group (which would yield a saturated alcohol).
  • The Causality of Chemoselectivity: Instead of using highly flammable

    
     gas or toxic metal hydrides, we utilize Methanol as a dual-purpose green solvent and hydrogen donor. By employing an acridine-derived SNS-Ruthenium pincer complex, methanol is catalytically activated to donate hydride species specifically to the 
    
    
    
    bond[3]. The steric environment and electronic tuning of the SNS-Ru catalyst impose an activation energy barrier that prevents the coordination and reduction of the
    
    
    bond, ensuring strict chemoselectivity toward the target propiophenone.

Process Workflow

The following diagram illustrates the logical progression and chemical transformations of the green synthesis workflow.

G A 2,6-Dichloroacetophenone + 3-Methoxybenzaldehyde B Mechanochemical Grinding (Solid NaOH Catalyst) A->B Solvent-free, 10 min C Chalcone Intermediate (Yellow Solid, Conjugated) B->C Aldol Condensation & Dehydration D Chemoselective Transfer Hydrogenation (SNS-Ru Catalyst, Methanol) C->D Isolation & Wash E Thermal Activation (Methanol as H-Donor & Solvent) D->E Hydride Transfer F 2',6'-Dichloro-3-(3-methoxyphenyl) propiophenone (Colorless) E->F Chemoselective C=C Reduction

Figure 1: Two-step green synthesis workflow from starting acetophenone/benzaldehyde to the target propiophenone.

Self-Validating Experimental Protocols

Every step in this methodology is designed to provide immediate, observable feedback to the scientist, ensuring the reaction is proceeding as intended without requiring continuous off-line sampling.

Protocol A: Solvent-Free Synthesis of the Chalcone Intermediate

Reagents: 2,6-Dichloroacetophenone (10 mmol), 3-Methoxybenzaldehyde (10 mmol), Solid NaOH (1 pellet, ~2 mmol). Equipment: Agate mortar and pestle.

  • Initiation: Place the 2,6-dichloroacetophenone and 3-methoxybenzaldehyde into the porcelain/agate mortar. Add the single pellet of solid NaOH[1].

  • Mechanochemical Activation: Grind the mixture vigorously.

    • Self-Validation (Physical State): Within 2–3 minutes, the mechanical friction will cause the mixture to transition into a sticky paste.

    • Self-Validation (Colorimetric): By 5–10 minutes, the paste will solidify into a bright yellow mass. The emergence of the deep yellow color is direct proof of the extended

      
      -conjugation forming between the two aromatic rings via the new enone linkage[2].
      
  • Quenching & Isolation: Add 20 mL of ice-cold distilled water to the mortar to quench the reaction and dissolve the NaOH catalyst.

  • Purification: Filter the yellow precipitate through a Büchner funnel. Wash with cold water until the filtrate is pH neutral. Recrystallize the crude chalcone from warm ethanol.

Protocol B: Chemoselective CTH to the Target Propiophenone

Reagents: Chalcone intermediate (5 mmol), SNS-Ru pincer catalyst (0.05 mmol, 1 mol%), Methanol (15 mL), t-BuOK (5 mmol). Equipment: Sealed pressure tube or microwave synthesizer vessel.

  • Preparation: In the reaction vessel, dissolve the yellow chalcone intermediate in methanol. Add the SNS-Ru catalyst and t-BuOK[3].

  • Activation: Seal the vessel and heat the mixture to 120 °C (or apply equivalent microwave irradiation) for 2–4 hours.

    • Self-Validation (Colorimetric): As the transfer hydrogenation proceeds, the extended conjugation of the chalcone is broken. The solution will visibly transition from a vibrant yellow to nearly colorless, indicating the successful reduction of the

      
       double bond.
      
  • Workup: Cool the mixture to room temperature. Concentrate the methanol under reduced pressure (the methanol can be trapped and recycled). Extract the residue with ethyl acetate and water.

  • Spectroscopic Validation: Perform

    
     NMR on the crude product.
    
    • Success Criteria: The disappearance of the trans-alkene doublets (typically at

      
       7.4–7.8 ppm, 
      
      
      
      Hz) and the emergence of two coupled methylene triplets (
      
      
      3.0–3.4 ppm) confirms the formation of the saturated aliphatic chain of 2',6'-dichloro-3-(3-methoxyphenyl)propiophenone.

Quantitative Sustainability Metrics

The adoption of these green protocols yields drastic improvements in environmental impact and process efficiency compared to classical batch synthesis.

MetricConventional SynthesisGreen Protocol (Mechanochemistry + CTH)Improvement Factor
Step 1 Reaction Time 12–24 Hours (Reflux)10 Minutes (Grinding)>70x Faster
Step 1 Solvents Used Ethanol / Methanol (Bulk)None (Solvent-Free)100% Reduction
Step 2 H-Source

Gas (High Pressure) /

Methanol (Liquid H-Donor)Eliminated Explosion Hazard
Overall E-Factor > 25 (High Waste)< 5 (Low Waste)80% Waste Reduction
Chemoselectivity Variable (Prone to over-reduction)> 95% (SNS-Ru mediated)Higher API Purity

References

  • A Review: Green Synthesis of Chalcone Tuijin Jishu / Journal of Propulsion Technology URL:[Link]

  • Activating Methanol for Chemoselective Transfer Hydrogenation of Chalcones Using an SNS-Ruthenium Complex Thieme Connect URL:[Link]

Sources

Application Note: A Proposed Synthetic Pathway for Brexpiprazole Intermediates from 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Brexpiprazole, marketed under the brand name REXULTI®, is a second-generation antipsychotic agent approved for the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[1] Its efficacy is attributed to a combination of partial agonist activity at dopamine D₂ and serotonin 5-HT₁ₐ receptors, and antagonist activity at serotonin 5-HT₂ₐ receptors.[] The synthesis of such a complex molecule relies on the efficient construction of key structural motifs, most notably the 7-hydroxy-3,4-dihydroquinolin-2(1H)-one core.[3]

This application note outlines a proposed, multi-step synthetic protocol to convert the unconventional starting material, 1-(2,6-dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one, into a key dihydroquinolinone intermediate. This pathway is designed for researchers and drug development professionals exploring novel synthetic routes to Brexpiprazole and its analogues. The proposed synthesis leverages a sequence of robust and well-documented organic transformations, providing a logical framework for laboratory execution.

Overall Synthetic Strategy

The conversion from the specified diaryl propanone to a functionalized dihydroquinolinone core is not a single-step process. A strategic, multi-step pathway is required. The proposed route involves three key transformations:

  • Oxime Formation: Conversion of the ketone to its corresponding oxime.

  • Beckmann Rearrangement: Acid-catalyzed rearrangement of the oxime to form an N-substituted amide.[4][5]

  • Intramolecular Cyclization & Demethylation: A Friedel-Crafts type cyclization to form the dihydroquinolinone ring, followed by demethylation to reveal the crucial 7-hydroxy group.[6][7]

The final step, removal of the N-aryl protecting group, presents a significant challenge and is discussed as a prospective concluding step.

G cluster_0 Proposed Synthetic Pathway SM 1-(2,6-dichlorophenyl)-3- (3-methoxyphenyl)propan-1-one Oxime Corresponding Oxime SM->Oxime  Step 1:  NH₂OH·HCl,  Pyridine Amide N-(2,6-dichlorophenyl)-3- (3-methoxyphenyl)propanamide Oxime->Amide  Step 2:  Beckmann Rearrangement  (e.g., PPA, H₂SO₄) Cyclized 1-(2,6-dichlorophenyl)-7-methoxy- 3,4-dihydroquinolin-2(1H)-one Amide->Cyclized  Step 3a:  Intramolecular Friedel-Crafts  (e.g., PPA, AlCl₃) Hydroxy 1-(2,6-dichlorophenyl)-7-hydroxy- 3,4-dihydroquinolin-2(1H)-one Cyclized->Hydroxy  Step 3b:  Demethylation  (e.g., BBr₃) Final 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (Key Brexpiprazole Intermediate) Hydroxy->Final  Step 4 (Proposed):  N-Aryl Cleavage

Caption: Proposed workflow for synthesizing a key Brexpiprazole intermediate.

Part 1: Synthesis of N-(2,6-dichlorophenyl)-3-(3-methoxyphenyl)propanamide via Beckmann Rearrangement

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an amide.[5][8] The reaction proceeds via protonation of the oxime's hydroxyl group, creating a good leaving group. A subsequent[][9]-shift of the group anti-periplanar to the leaving group results in the formation of a nitrilium ion, which is then hydrated to yield the amide.[10][11]

Protocol 1.1: Oxime Formation
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-(2,6-dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one (1.0 equiv) in a mixture of ethanol and pyridine (10:1 v/v).

  • Reaction: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 equiv) to the solution.

  • Heating: Heat the mixture to reflux (approx. 80-90 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. Collect the precipitated solid by vacuum filtration, wash with water until the filtrate is neutral, and dry under vacuum to yield the crude oxime.

Protocol 1.2: Beckmann Rearrangement
  • Catalyst Preparation: Prepare Polyphosphoric Acid (PPA) or use concentrated sulfuric acid in a separate flask, cooled in an ice bath.

  • Reaction: Slowly add the dried oxime (1.0 equiv) from Protocol 1.1 to the cold acid with vigorous stirring. The addition should be portion-wise to control the exothermic reaction.

  • Heating: After the addition is complete, warm the mixture to 60-80 °C and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The amide product will precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water, followed by a cold sodium bicarbonate solution to neutralize any residual acid. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(2,6-dichlorophenyl)-3-(3-methoxyphenyl)propanamide.

Part 2: Synthesis of the Dihydroquinolinone Core

This part of the synthesis focuses on constructing the heterocyclic core of Brexpiprazole through an intramolecular electrophilic aromatic substitution, followed by a demethylation step to unmask the critical phenolic hydroxyl group.

Protocol 2.1: Intramolecular Friedel-Crafts Cyclization

The intramolecular Friedel-Crafts acylation is a powerful method for forming cyclic ketones.[7][12] In this case, the amide carbonyl, activated by a strong Lewis acid, acts as the electrophile, attacking the electron-rich 3-methoxyphenyl ring to form the six-membered lactam.[13]

  • Reaction Setup: In a flask equipped for inert atmosphere operation (e.g., nitrogen or argon), add the N-aryl amide (1.0 equiv) from Part 1.

  • Catalyst: Add Polyphosphoric Acid (PPA) or a slurry of aluminum chloride (AlCl₃, 3.0 equiv) in an anhydrous, non-coordinating solvent like dichloromethane (DCM).

  • Heating: Heat the mixture to 100-140 °C (for PPA) or reflux (for AlCl₃/DCM) and stir vigorously. The reaction progress should be monitored by TLC or HPLC.

  • Quenching: After the reaction is complete, cool the mixture and quench it by carefully pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water, brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the resulting crude product by column chromatography on silica gel to yield 1-(2,6-dichlorophenyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one.

Protocol 2.2: O-Demethylation

Cleavage of aryl methyl ethers is a common transformation in natural product and pharmaceutical synthesis. Boron tribromide (BBr₃) is a highly effective and selective reagent for this purpose, operating under mild conditions.[14][15][16]

  • Reaction Setup: Dissolve the methoxy-dihydroquinolinone (1.0 equiv) from Protocol 2.1 in anhydrous dichloromethane (DCM) under an inert atmosphere and cool the solution to -78 °C (dry ice/acetone bath).

  • Reagent Addition: Add a solution of boron tribromide (BBr₃, 1.5-2.0 equiv, typically 1M in DCM) dropwise via syringe.[17]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor for the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction back to 0 °C and quench by the slow, dropwise addition of methanol, followed by water.

  • Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization to afford 1-(2,6-dichlorophenyl)-7-hydroxy-3,4-dihydroquinolin-2(1H)-one.

Summary of Key Steps and Prospective Outlook

This application note details a plausible synthetic route to convert a complex diaryl propanone into a functionalized dihydroquinolinone, a core component of Brexpiprazole.

StepReaction TypeKey ReagentsExpected Product
1.1 Oxime FormationNH₂OH·HCl, PyridinePropanone Oxime
1.2 Beckmann RearrangementPolyphosphoric AcidN-Aryl Propanamide
2.1 Friedel-Crafts CyclizationAlCl₃ or PPAMethoxy-dihydroquinolinone
2.2 O-DemethylationBBr₃, DCMHydroxy-dihydroquinolinone

The final and most challenging step would be the cleavage of the robust N-(2,6-dichlorophenyl) amide bond. The steric hindrance and electronic deactivation of the dichlorophenyl ring make this a non-trivial transformation.[18] Advanced methodologies, such as transition-metal-catalyzed C-N bond activation or specific oxidative cleavage protocols, may be required to remove this group and liberate the final key intermediate, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one.[19][20][21] Further research and process optimization would be necessary to develop an efficient protocol for this final deprotection step.

References

  • Google Patents. WO2018015354A1 - The method for manufacture of brexpiprazole, intermediates used in this method, and the method for manufacture thereof.
  • Kumar, P., et al. Novel and facile process for the preparation of Brexpiprazole an antipsychotic drug. ProQuest, 2024. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents. CN105017146A - Synthetic method for 3,4-dihydro-7-hydroxy-2(1H).
  • Reddy, T. R., et al. An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Asian Journal of Chemistry, 2018. [Link]

  • Rößler, B., et al. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry, 2023. [Link]

  • Wikipedia. Demethylation. Wikipedia, 2023. [Link]

  • ResearchGate. An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. ResearchGate, 2018. [Link]

  • Organic Chemistry Portal. Beckmann Rearrangement. [Link]

  • Google Patents. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)
  • Wikipedia. Beckmann rearrangement. Wikipedia, 2023. [Link]

  • Master Organic Chemistry. Beckmann Rearrangement. Master Organic Chemistry, 2023. [Link]

  • Chemistry Steps. Beckmann Rearrangement. Chemistry Steps. [Link]

  • Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Common Organic Chemistry. [Link]

  • Organic Syntheses. 3,3'-dihydroxybiphenyl. Organic Syntheses. [Link]

  • Common Organic Chemistry. Demethylation of Methyl Ethers (O-Demethylation). Common Organic Chemistry. [Link]

  • Wikipedia. Friedel–Crafts reaction. Wikipedia, 2023. [Link]

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry, 2018. [Link]

  • Beilstein Archives. Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin. Beilstein Archives, 2021. [Link]

  • Organic Chemistry Portal. Primary amide synthesis by amide cleavage. [Link]

  • ChemRxiv. Nitrogenation of amides to nitriles via C–C and C–N bond cleavage. ChemRxiv, 2023. [Link]

  • Bhat, K. S., & Gowda, B. T. N-(2,6-Dichlorophenyl)-4-methylbenzamide. Acta Crystallographica Section E, 2011. [Link]

  • Beilstein Journal of Organic Chemistry. Recent advances in the cleavage of non-activated amides. Beilstein Journals, 2021. [Link]

  • PubMed Central. Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[22]annulen-7-ols. PMC, 2021. [Link]

  • Dalton Transactions. Amide bond cleavage initiated by coordination with transition metal ions and tuned by an auxiliary ligand. RSC Publishing, 2016. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Reaction Yield of 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this challenging synthesis. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction yield.

The synthesis of 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone is primarily achieved via a Friedel-Crafts acylation reaction. This involves the electrophilic aromatic substitution of 1,3-dichlorobenzene with 3-(3-methoxyphenyl)propionyl chloride. The core challenge of this synthesis lies in the nature of the aromatic substrate: 1,3-dichlorobenzene is an electron-deactivated ring due to the inductive effect of the two chlorine atoms. Furthermore, the target regiochemistry requires acylation at the C-2 position, which is sterically hindered by the two adjacent chlorine atoms. This combination of electronic deactivation and steric hindrance is the primary reason for low conversion and yield.

This document will address the most common pitfalls in this procedure and provide structured, actionable solutions.

Core Reaction Overview

The fundamental reaction is the acylation of 1,3-dichlorobenzene using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Scheme:

  • Reactants: 1,3-Dichlorobenzene and 3-(3-methoxyphenyl)propionyl chloride

  • Catalyst: Aluminum Chloride (AlCl₃)

  • Product: 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone

The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the deactivated dichlorobenzene ring.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Workup AcylChloride 3-(3-methoxyphenyl)propionyl chloride Complex Acyl Chloride-Lewis Acid Complex AcylChloride->Complex Coordination LewisAcid AlCl₃ (Lewis Acid) LewisAcid->Complex AcyliumIon Acylium Ion (Electrophile, Resonance Stabilized) Complex->AcyliumIon Heterolysis AlCl4 [AlCl₄]⁻ Complex->AlCl4 Dichlorobenzene 1,3-Dichlorobenzene SigmaComplex Arenium Ion Intermediate (Sigma Complex) AcyliumIon->SigmaComplex ProductComplex Product-Catalyst Complex AlCl4->ProductComplex Regenerates Catalyst (in theory) Dichlorobenzene->SigmaComplex Nucleophilic Attack SigmaComplex->ProductComplex Deprotonation by [AlCl₄]⁻ FinalProduct 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone ProductComplex->FinalProduct Aqueous Workup (e.g., H₂O/HCl)

Caption: Mechanism of Friedel-Crafts Acylation.

Troubleshooting Guide & FAQs

This section addresses the most frequently encountered issues during the synthesis.

Q1: My reaction shows little to no conversion. What are the primary causes?

This is the most common issue, stemming from the deactivated and sterically hindered nature of the 1,3-dichlorobenzene substrate.[1]

A1.1: Catalyst Inactivity due to Moisture

  • Causality: Lewis acids like AlCl₃ are extremely hygroscopic. Any moisture in the reagents, solvents, or glassware will hydrolyze the catalyst, rendering it inactive.[2] The reaction of AlCl₃ with water is vigorous and forms aluminum hydroxides, which are not catalytically active.

  • Solution:

    • Ensure all glassware is rigorously dried in an oven (e.g., at 120°C overnight) and cooled under an inert atmosphere (Nitrogen or Argon).

    • Use freshly opened, anhydrous grade solvents. If in doubt, solvents should be dried using appropriate methods (e.g., distillation over sodium/benzophenone for ethers or CaH₂ for chlorinated solvents).

    • Use a fresh, high-purity bottle of anhydrous AlCl₃. Avoid using old bottles that may have been exposed to air.

A1.2: Insufficient Catalyst Stoichiometry

  • Causality: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid catalyst. The reason is that the product ketone is a Lewis base and forms a stable complex with the AlCl₃.[2][3][4] This complexation sequesters the catalyst, preventing it from participating in further reactions.

  • Solution:

    • Use at least 1.1 to 1.5 equivalents of AlCl₃ relative to the acylating agent. For deactivated substrates like 1,3-dichlorobenzene, using up to 2.0-2.5 equivalents may be necessary to drive the reaction to completion.[5]

A1.3: Substrate Deactivation and Steric Hindrance

  • Causality: This is the central challenge. The two chlorine atoms withdraw electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophilic attack.[1] Furthermore, forcing the acylation to occur at the C-2 position, between the two chlorine atoms, presents a significant steric barrier that the incoming acylium ion must overcome.

  • Solution:

    • Increase Reaction Temperature: Acylation of deactivated rings often requires higher temperatures to provide sufficient energy to overcome the activation barrier.[1] If the reaction is being run at room temperature or 0°C, consider gradually increasing the temperature to reflux in a suitable solvent (e.g., 1,2-dichloroethane or nitrobenzene).

    • Use a More Potent Lewis Acid: While AlCl₃ is the standard, other Lewis acids or catalytic systems might be more effective for challenging substrates. Gallium(III) chloride (GaCl₃) has shown high activity in some cases.[4]

A1.4: Poor Reagent Quality

  • Causality: The acylating agent, 3-(3-methoxyphenyl)propionyl chloride, must be of high purity. If it contains the corresponding carboxylic acid (from hydrolysis), the acid can compete for the Lewis acid catalyst, forming a less reactive complex and inhibiting the reaction.

  • Solution:

    • Prepare the acyl chloride fresh from the corresponding carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride and use it immediately.

    • If using a commercial source, ensure it is of high purity and has been stored under anhydrous conditions.

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing a mixture of isomers. How can I improve regioselectivity for the 2',6'-dichloro product?

A2.1: Understanding Isomer Formation

  • Causality: While the two chlorine atoms are deactivating, they are also ortho, para-directing. The electronically favored positions for acylation on 1,3-dichlorobenzene are C-4 and C-6 (both are para to one chlorine and ortho to the other). The C-2 position is the most sterically hindered and electronically least favored. Therefore, obtaining the 4-acylated product (4',6'-dichloro-) is a very common side reaction.

  • Solution:

    • Solvent Choice: The polarity of the solvent can influence isomer distribution. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane often favor the kinetically controlled product. More polar solvents like nitrobenzene can sometimes favor the thermodynamically more stable product, but nitrobenzene can be difficult to remove. For this challenging substrate, a higher-boiling, relatively non-polar solvent like 1,2-dichloroethane is a good starting point.[2]

    • Catalyst Choice: The size of the Lewis acid-acyl chloride complex can influence regioselectivity. A bulkier complex may have more difficulty approaching the hindered C-2 position, potentially favoring the C-4 isomer. While counterintuitive, sometimes a less reactive but bulkier catalyst might offer different selectivity, though likely at the cost of overall yield.

Quantitative Data & Experimental Protocols
Table 1: Comparison of Common Lewis Acids for Friedel-Crafts Acylation
Lewis Acid CatalystRelative ActivityTypical StoichiometryNotes
AlCl₃ High≥ 1.1 eqMost common, very moisture-sensitive. Required in stoichiometric amounts as it complexes with the product ketone.[2][3]
FeCl₃ ModerateCatalytic to StoichiometricGenerally milder than AlCl₃, can be effective and is less expensive.[6][7]
GaCl₃ Very HighCatalytic (with co-catalyst)Can be highly effective for certain acylations, sometimes used in catalytic systems with a silver salt.[4]
ZnCl₂ LowStoichiometricA much milder Lewis acid, generally not suitable for deactivated substrates like dichlorobenzene.[8]
BF₃ ModerateCatalytic to StoichiometricOften used as its etherate complex (BF₃·OEt₂).
Protocol 1: General Procedure for Friedel-Crafts Acylation of 1,3-Dichlorobenzene

This protocol outlines a standard starting point. Optimization, particularly in temperature and catalyst loading, will be necessary.

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube (or nitrogen inlet), and a pressure-equalizing dropping funnel. Maintain an inert atmosphere (N₂ or Ar) throughout the reaction.

  • Catalyst Suspension: To the flask, add anhydrous 1,2-dichloroethane (DCE) as the solvent, followed by anhydrous aluminum chloride (AlCl₃, 1.5 equivalents). Cool the resulting suspension to 0°C in an ice bath.

  • Acylium Ion Formation: Add 3-(3-methoxyphenyl)propionyl chloride (1.0 equivalent) dropwise to the stirred AlCl₃ suspension via the dropping funnel over 15-20 minutes. Maintain the temperature at 0°C.

  • Substrate Addition: After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. Then, add a solution of 1,3-dichlorobenzene (1.2 equivalents) in anhydrous DCE dropwise over 30 minutes.

  • Reaction: After the addition, slowly allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 84°C for DCE) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete (or has stalled), cool the mixture to 0°C. Very slowly and carefully quench the reaction by pouring the mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid. Caution: This quench is highly exothermic.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to isolate the desired 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone.

References
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Clark, J. (2023). Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. Chemguide. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved from [Link]

  • Introduction to Organic Chemistry. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Ghashang, M., et al. (2017). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. PMC. Retrieved from [Link]

  • Al-Zoubi, R. M. (2017). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Ghashang, M., et al. (2022, December 14). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Publications. Retrieved from [Link]

  • Mukaiyama, T., Ohno, T., Nishimura, T., Suda, S., & Kobayashi, S. (1991). The Catalytic Friedel-Crafts Acylation Reaction Using a Catalyst Generated from GaCl3 and a Silver Salt. Chemistry Letters, 20(6), 1059-1062. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimized condition of Friedel-Crafts acylation. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022, July 4). Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. Retrieved from [Link]

  • PMC. (2022, July 4). Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. Retrieved from [Link]

  • Google Patents. (n.d.). US4172097A - Production of propiophenone.
  • Wikipedia. (2020, August 24). Friedel–Crafts reaction. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Iridium-catalyzed reduction of o-hydroxyl phenyl enaminones for the synthesis of propiophenones and their application in 3-methyl chromone synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • University of Toronto. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemguide. (n.d.). Friedel-Crafts acylation of benzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isonitrosopropiophenone. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the synthesis of propiophenone 4. Retrieved from [Link]

  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction. Retrieved from [Link]

  • European Patent Office. (n.d.). EP 0008464 B1 - Production of propiophenone. Retrieved from [Link]

  • PMC. (n.d.). 1-(2,6-Dichloro-3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one. Retrieved from [Link]

  • Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone.
  • Eureka. (2013, March 6). Synthesis method of 2-cyano-N-(2, 4-dichloro-5-methoxyphenyl) acetamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN102557886A - Method for purifying 2,6-dichlorophenol.
  • Google Patents. (n.d.). CN101671245A - Process for preparing 3-methoxypropiophenone.
  • ResearchGate. (2011, August 29). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Retrieved from [Link]

  • Academax. (n.d.). Synthesis of 2,6-Dichloro-3-Methylaniline. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Acylation of Methoxyphenyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists optimizing the acylation of methoxyphenyl derivatives (e.g., anisole, veratrole). It prioritizes mechanistic understanding and practical mitigation of side reactions.

Topic: Minimizing side reactions (Demethylation, Regio-isomerism, Polymerization) during Friedel-Crafts acylation. Target Audience: Synthetic Chemists, Process Development Scientists.

Core Technical Overview

The acylation of methoxyphenyl derivatives (e.g., anisole) presents a unique paradox: the methoxy group strongly activates the ring for electrophilic aromatic substitution (EAS), but the oxygen atom is a Lewis base that coordinates with strong Lewis acids (e.g., AlCl₃).

This coordination leads to the two primary failure modes in this chemistry:

  • Ether Cleavage (Demethylation): Formation of phenols instead of the desired methoxy-ketones.

  • Complexation-Induced Deactivation: The product ketone coordinates with the catalyst, requiring stoichiometric (rather than catalytic) quantities of Lewis acid, which complicates workup and generates excessive waste.

This guide provides solutions to decouple activation from degradation.

Troubleshooting Guide (Q&A)

Issue 1: Ether Cleavage (Demethylation)

Q: My LC-MS shows a significant peak corresponding to a mass loss of 14 Da (M-14) relative to the product. Why is my methoxy group cleaving?

A: You are likely using a strong Lewis acid (Aluminum Chloride, AlCl₃) at elevated temperatures or for extended periods.[1]

  • The Mechanism: AlCl₃ is a "hard" Lewis acid. It coordinates to the "hard" oxygen of the methoxy group. Under heat, this complex facilitates nucleophilic attack (often by Cl⁻) on the methyl group, cleaving the C-O bond to form a phenol and methyl chloride [1].

  • The Fix:

    • Switch Catalyst: Move to "softer" or recyclable solid acids. Zeolites (H-Beta, H-Y) or Metal Triflates (Sc(OTf)₃) are superior because they catalyze acylation without coordinating strongly enough to the ether oxygen to induce cleavage [2].

    • Temperature Control: If you must use AlCl₃, maintain the reaction temperature below 0°C during addition and do not exceed 20°C. Demethylation has a higher activation energy than acylation; keeping it cold favors the kinetic acylation product.

Issue 2: Poor Regioselectivity (Ortho vs. Para)

Q: I need the para-isomer, but I am getting 10-15% ortho-isomer. How do I shift selectivity?

A: The methoxy group is an ortho, para-director.[1][2][3][4] The ortho position is statistically favored (2 sites vs 1), but sterically hindered.

  • The Fix:

    • Shape Selectivity: Use a zeolite catalyst like H-Beta or Mordenite . The pore structure of these zeolites imposes steric constraints that physically prevent the formation or diffusion of the bulkier ortho-isomer, often boosting para-selectivity to >98% [3].

    • Solvent Effects: Avoid polar solvents like nitrobenzene if possible. In non-polar solvents (or solvent-free conditions), the ion pairing is tighter, often enhancing steric demands. However, for homogeneous catalysis, switching to a bulkier acylating agent (if the synthetic route allows) can also help.

Issue 3: Low Yield / "Stalled" Reaction

Q: The reaction starts fast but stops at 50-60% conversion. Adding more acyl chloride doesn't help.

A: This is likely Product Inhibition .

  • The Cause: The product (an aryl ketone) is more basic than the starting material (an ether) regarding Lewis acid coordination. The ketone oxygen binds the Lewis acid catalyst irreversibly, removing it from the catalytic cycle.

  • The Fix:

    • Stoichiometry: In traditional AlCl₃ protocols, you must use >1.1 equivalents of catalyst relative to the limiting reagent (usually the acyl chloride). The catalyst is a reagent here, not a true catalyst.

    • True Catalysis: Switch to Heterogeneous Catalysts (Zeolites) or Indium(III) triflate . These can turnover the product more effectively, allowing for true catalytic loading (e.g., 1-5 mol%) [4].

Visualizing the Divergent Pathways

The following diagram illustrates the kinetic competition between the desired acylation and the undesired demethylation.

AcylationPathways cluster_legend Pathway Logic Substrate Methoxyphenyl Derivative Complex Lewis Acid Complex Substrate->Complex + AlCl3 ParaProduct Para-Acyl Product (Target) Complex->ParaProduct + Acylium Low Temp (<0°C) OrthoProduct Ortho-Acyl Impurity Complex->OrthoProduct Steric Leakage Phenol Demethylated Phenol (Side Rxn) Complex->Phenol High Temp (>40°C) Ether Cleavage Acylium Acylium Ion (R-C≡O+) Note AlCl3 coordinates to OMe, facilitating cleavage at high T.

Caption: Mechanistic divergence in AlCl₃-mediated acylation. High temperatures favor the irreversible demethylation pathway.

Comparative Data: Catalyst Performance

The choice of catalyst dictates the side-reaction profile. The table below summarizes typical outcomes for the acylation of anisole with acetic anhydride.

Catalyst SystemYield (%)Para-SelectivityDemethylation RiskWorkup Complexity
AlCl₃ / DCM 85-95%90:10High (if T > 20°C)High (Acidic quench required)
Zeolite H-Beta 90-98%>99:1 NegligibleLow (Filtration only)
Sc(OTf)₃ 80-90%92:8LowMedium (Recoverable)
FeCl₃ 70-80%85:15ModerateHigh (Iron waste)

Data aggregated from comparative studies on heterogeneous vs. homogeneous catalysis [3, 5].

Recommended Experimental Protocol

Method A: The "Green" Zeolite Protocol (Recommended)

Best for: High regioselectivity, preventing demethylation, and ease of purification.

Materials:

  • Substrate: Anisole (10 mmol)

  • Reagent: Acetic Anhydride (12 mmol)

  • Catalyst: Zeolite H-Beta (SiO₂/Al₂O₃ ratio ~25, calcined at 500°C for 4h prior to use)

  • Solvent: Solvent-free (or minimal 1,2-dichloroethane if solid substrate)

Step-by-Step:

  • Activation: Ensure Zeolite H-Beta is freshly calcined or dried under vacuum at 150°C to remove adsorbed water (water poisons acid sites).

  • Assembly: In a dry pressure tube or round-bottom flask, combine Anisole (1.0 equiv) and Zeolite H-Beta (10 wt% relative to substrate).

  • Addition: Add Acetic Anhydride (1.2 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to 80-100°C for 2-4 hours.

    • Note: Unlike AlCl₃, zeolites require heat to overcome diffusion limits, but they do NOT cause demethylation at these temperatures.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate.[5]

  • Purification: Filter the mixture through a Celite pad to remove the catalyst. The filtrate is washed with NaHCO₃ (sat. aq.) to remove acetic acid byproduct. Dry organic layer (MgSO₄) and concentrate.[2]

  • Result: Typically >95% pure para-isomer.

Method B: The Traditional AlCl₃ Protocol (Legacy)

Use only if: Zeolites are unavailable or substrate is extremely deactivated.

Critical Controls:

  • Stoichiometry: Use 2.2 equiv AlCl₃ (1 for complexation, 1.2 for catalysis).

  • Temperature: Strictly 0°C to 5°C.

  • Quench: Pour reaction mixture into ice/HCl, not water into reaction (exothermic violence).

Decision Tree for Optimization

TroubleshootingTree Start Start Optimization CheckSubstrate Is Substrate Acid-Sensitive (e.g., acid-labile ether)? Start->CheckSubstrate YesSensitive Yes CheckSubstrate->YesSensitive Sensitive NoSensitive No CheckSubstrate->NoSensitive Robust UseTriflate Use Metal Triflate (Sc(OTf)3 or In(OTf)3) YesSensitive->UseTriflate CheckRegio Is Para-Selectivity Critical? NoSensitive->CheckRegio YesRegio Yes (>95% needed) CheckRegio->YesRegio NoRegio No (Standard is fine) CheckRegio->NoRegio UseZeolite Use Zeolite H-Beta (Shape Selective) YesRegio->UseZeolite UseAlCl3 Use AlCl3 at 0°C (Strict Temp Control) NoRegio->UseAlCl3

Caption: Logic flow for selecting the optimal acylation conditions based on substrate sensitivity and selectivity needs.

References

  • Mechanism of Demethylation: Bhattacharya, A. K., et al.[5] "A Simple Regioselective Demethylation of p-Aryl Methyl Ethers Using Aluminum Chloride-Dichloromethane System." Synthetic Communications, vol. 35, no. 24, 2005. Link

  • Metal Triflates: Kobayashi, S., et al. "Rare-Earth Metal Triflates as Water-Tolerant, Reusable Lewis Acids." Chemical Reviews, vol. 102, no. 6, 2002. Link

  • Zeolite Shape Selectivity: Corma, A., et al. "Zeolites for the Production of Fine Chemicals." Journal of Catalysis, vol. 216, no. 1-2, 2003. Link

  • Catalytic Efficiency: Sartori, G., & Maggi, R. "Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes." CRC Press, 2009. Link

  • Green Chemistry Comparison: Sheldon, R. A., & van Bekkum, H. "Fine Chemicals through Heterogeneous Catalysis." Wiley-VCH, 2001. Link

Sources

Troubleshooting low purity issues in 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone isolation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone Isolation

Status: Active Ticket ID: #ISO-DCPP-001 Topic: Troubleshooting Low Purity & Isolation Failures Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Isolating 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone presents a unique "perfect storm" of chemical challenges. You are battling two opposing forces: the steric hindrance of the 2,6-dichlorophenyl ring (which retards reaction rates and complicates crystallization) and the chemical lability of the 3-methoxy group (which is prone to demethylation under standard Friedel-Crafts conditions).

This guide addresses the three most common purity killers:

  • The "Phenol" Impurity: Caused by Lewis-acid induced demethylation.

  • The "Acid" Impurity: Residual 2,6-dichlorobenzoic acid from unreacted starting material.

  • The "Oiling Out" Phenomenon: Failure to crystallize due to lipophilic impurities.

Module 1: Diagnostic Triage (Identify Your Impurity)

Before altering your protocol, identify the specific impurity profile using HPLC or LC-MS.

Impurity TypeHPLC Behavior (Relative Retention Time)Likely IdentityRoot Cause
Impurity A RRT ~0.85 (Earlier eluting)Phenolic Derivative (Demethylated)Reaction temperature too high; AlCl3 exposure too long.
Impurity B RRT ~0.1 - 0.3 (Very early, broad)2,6-Dichlorobenzoic Acid Hydrolysis of unreacted acid chloride; Insufficient basic work-up.
Impurity C RRT ~1.10 (Later eluting)Chalcone Intermediate Incomplete hydrogenation (if synthesized via Aldol condensation).
Impurity D RRT ~1.05Regioisomer Incorrect acylation position (if synthesized via direct FC on anisole).

Module 2: Troubleshooting The "Phenol" Impurity (Demethylation)

The Issue: You observe a significant impurity (5–15%) that corresponds to 2',6'-dichloro-3-(3-hydroxyphenyl)propiophenone .

The Mechanism: The methoxy group on the B-ring is an ether. Aluminum Chloride (


), the standard catalyst for Friedel-Crafts acylation, is a harsh Lewis acid. It coordinates with the ethereal oxygen, facilitating cleavage of the methyl group, especially if the reaction is refluxed or runs longer than 4 hours.

Corrective Actions:

  • Temperature Control (Critical):

    • Protocol Adjustment: Do not exceed 35°C. The activation energy for acylation is lower than for demethylation. Maintain the reaction at 0–5°C during addition and warm only to room temperature (20–25°C).

  • Lewis Acid Switch:

    • Protocol Adjustment: If

      
       consistently causes demethylation, switch to a milder Lewis acid. Titanium Tetrachloride (
      
      
      
      )
      or Tin(IV) Chloride (
      
      
      )
      are effective alternatives that are far less prone to ether cleavage.
  • The "Quench" Timing:

    • Protocol Adjustment: Do not let the reaction stir overnight "for good measure." Monitor via TLC/HPLC every hour. Quench immediately upon consumption of the limiting reagent.

Expert Insight: "In Friedel-Crafts acylations involving anisole derivatives, the demethylation is often time-dependent. A 2-hour reaction at 20°C might yield 98% methoxy product, while a 6-hour reaction drops it to 85% due to phenol formation." [1]

Module 3: Removing The "Acid" Impurity (2,6-Dichlorobenzoic Acid)[1]

The Issue: The 2,6-dichlorobenzoyl moiety is sterically bulky. If you use 2,6-dichlorobenzoyl chloride as a starting material, steric hindrance often prevents 100% conversion. Upon aqueous work-up, the unreacted acid chloride hydrolyzes to 2,6-dichlorobenzoic acid .

The Trap: Standard bicarbonate washes (


) often fail to remove this specific acid efficiently because the 2,6-dichloro substitution makes the acid highly lipophilic and sterically shields the carboxylic proton, slowing down deprotonation in biphasic systems.

The Fix: The "High-pH" Partition Protocol

  • Step 1: Dilute the organic reaction mixture (DCM or Ethyl Acetate) with an equal volume of solvent to lower viscosity.

  • Step 2: Perform the standard wash with water to remove bulk salts.

  • Step 3 (The Critical Step): Wash with 1.0 M NaOH (Cold) instead of Bicarbonate. The higher pH ensures complete deprotonation of the hindered benzoic acid.

    • Warning: Do not keep the product in contact with NaOH for prolonged periods (>30 mins) to avoid haloform cleavage, although the propiophenone is relatively stable.

  • Step 4: Back-extract the aqueous NaOH layer with a small amount of organic solvent to recover any trapped product, then discard the aqueous layer (which holds the impurity).

Module 4: Crystallization & Isolation Guide

The Issue: The product comes out as an oil or a sticky gum ("oiling out") instead of a crystalline solid. This is typical for low-melting propiophenones with rotational freedom.

Recommended Crystallization System:

ParameterRecommendationRationale
Primary Solvent Isopropyl Alcohol (IPA) Good solubility at reflux; poor solubility for the dimer impurities at cold temps.
Anti-Solvent n-Heptane Forces the product out gently.[1]
Ratio 1:3 (IPA:Heptane)Optimized for yield vs. purity.
Seeding Mandatory This molecule is prone to super-saturation. You must seed at the cloud point.

Step-by-Step Crystallization Protocol:

  • Dissolve the crude oil in IPA (2 mL per gram) at 60°C.

  • Slowly add n-Heptane (warm) until the solution turns slightly turbid.

  • Add seed crystals (0.1 wt%).

  • Cool slowly to Room Temperature over 2 hours (do not crash cool).

  • Chill to 0–5°C for 1 hour.

  • Filter and wash with cold 10% IPA in Heptane.

Visual Troubleshooting Workflows

Diagram 1: The Decision Logic for Low Purity

TroubleshootingLogic Start Problem: Low Purity (<95%) CheckHPLC Analyze HPLC/LC-MS Data Start->CheckHPLC ImpurityPhenol Impurity: Phenol (RRT < 1.0) (Demethylation) CheckHPLC->ImpurityPhenol Mass = M-14 ImpurityAcid Impurity: Acid (RRT << 1.0) (2,6-Cl Benzoic Acid) CheckHPLC->ImpurityAcid Acidic Peak ImpurityOil Issue: Oiling Out (No Crystals) CheckHPLC->ImpurityOil Physical State ActionTemp Action: Lower Rxn Temp < 25°C Switch AlCl3 to TiCl4 ImpurityPhenol->ActionTemp ActionWash Action: Implement 1M NaOH Wash (Replace NaHCO3) ImpurityAcid->ActionWash ActionCryst Action: Use IPA/Heptane (1:3) Add Seed Crystals ImpurityOil->ActionCryst

Caption: Logic flow for diagnosing the root cause of low purity based on impurity profiling.

Diagram 2: Optimized Work-up Protocol

WorkUp Reaction Quenched Reaction Mix (Organic Phase) AcidWash 1. Acid Wash (1M HCl) Removes Al/Ti salts Reaction->AcidWash BaseWash 2. Base Wash (1M NaOH) CRITICAL STEP AcidWash->BaseWash Organic Layer BrineWash 3. Brine Wash Neutralization BaseWash->BrineWash Organic Layer (Acid Impurity Removed in Aqueous) Dry 4. Dry (Na2SO4) & Conc. BrineWash->Dry Cryst 5. Crystallize (IPA/Heptane) Dry->Cryst

Caption: The critical 1M NaOH wash step is required to remove the sterically hindered 2,6-dichlorobenzoic acid impurity.

References

  • Huras, B. et al. (2003). "Demethylation of a methoxy group during the synthesis of 3-(4-methoxy-1-naphtoyl)propionic acid in the Friedel-Crafts reaction." ResearchGate.

  • Organic Syntheses. "Purification of 2,6-dichlorophenol and related derivatives." Organic Syntheses, Coll. Vol. 3.

  • Ley, S. & Yates, N. (2008).[2] "Purification of 2,4-dichlorobenzoic acid via salt formation-hydrolysis." ResearchGate.

  • Horie, T. et al. (2009). "A Simple Regioselective Demethylation of p-Aryl Methyl Ethers Using Aluminum Chloride-Dichloromethane System." Synthetic Communications.

Disclaimer: This guide is intended for use by trained chemical professionals. Always verify safety data sheets (SDS) for 2,6-dichlorobenzoyl chloride and Aluminum Chloride before handling.

Sources

Technical Support Center: Overcoming HPLC Solubility Challenges for 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone is a highly lipophilic, non-polar molecule. Its bulky dichloro-substituted aromatic ring and propiophenone backbone severely restrict its aqueous solubility. When analyzed via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), researchers frequently encounter sample precipitation, column clogging, and severe peak distortion (fronting or splitting).

This technical support guide provides authoritative, self-validating protocols to resolve these solubility-driven chromatographic failures, ensuring analytical integrity and system health.

Section 1: Diagnostic Workflow for Hydrophobic Compound HPLC Issues

Before adjusting instrument parameters, it is critical to diagnose whether your chromatographic failure stems from in-column precipitation or a thermodynamic disruption at the column head.

G Start Symptom: Peak Distortion or High Backpressure CheckDiluent Is Sample Diluent Stronger than Mobile Phase? Start->CheckDiluent Mismatch Diluent-Eluent Mismatch (Solvent Shock) CheckDiluent->Mismatch Yes Precipitation In-Column Precipitation (Aqueous Insolubility) CheckDiluent->Precipitation No Action1 Reduce Injection Volume (< 2 µL) Mismatch->Action1 Action2 Match Diluent to Initial Mobile Phase Mismatch->Action2 Action3 Increase Organic Modifier (THF/ACN) in Mobile Phase Precipitation->Action3

Diagnostic logic for resolving solubility and peak shape issues in RP-HPLC.

Section 2: Troubleshooting FAQs (Causality & Solutions)

Q1: Why does my sample precipitate upon injection, causing a sudden spike in column backpressure?

  • Root Cause (Causality): 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone is exceptionally hydrophobic. If you dissolve your sample in 100% strong organic solvent (e.g., DMSO, Tetrahydrofuran, or pure Methanol) and inject it into a highly aqueous initial mobile phase, the sudden change in the solubility environment causes immediate precipitation at the column head[1]. This insoluble particulate blocks the inlet frit, leading to an immediate pressure spike and reduced separation efficiency.

  • Solution: You must ensure the sample remains soluble in the mobile phase conditions at the exact moment of injection. Increase the starting organic concentration of your gradient. If the compound requires >60% organic modifier to remain in solution, your initial mobile phase must reflect this to prevent precipitation[1].

Q2: I am observing severe peak fronting and splitting. Is this a column failure or a solubility issue?

  • Root Cause (Causality): For highly lipophilic compounds, peak splitting and fronting are classic symptoms of 2, also known as "sample solvent mismatch"[2]. When the sample diluent has a significantly stronger eluting power than the mobile phase, the analyte molecules are not uniformly focused at the head of the column. Instead, some molecules travel rapidly with the strong injection solvent plug, while others partition into the stationary phase, resulting in a split or fronting peak[3].

  • Solution: The most robust fix is to dissolve the sample in the initial mobile phase. If the compound is completely insoluble in the mobile phase, you must use a strong solvent (like ACN or Methanol) but drastically reduce the injection volume (e.g., 1–2 µL) to allow the mobile phase to instantly dilute the solvent plug upon injection[2].

Q3: How can I improve the aqueous solubility of this compound without using pure DMSO, which ruins my early-eluting peaks?

  • Root Cause (Causality): DMSO is a strong, highly viscous solvent that can cause thermal and viscosity mismatches in the HPLC system. Such conditions create a thermal mismatch effect that severely impacts peak shape, resulting in peak broadening or distortion in the chromatogram[4].

  • Solution: Consider employing hydrotropy. Hydrotropes (such as sodium benzoate or nicotinamide) are amphiphilic compounds with hydrophilic functional groups that can significantly enhance the solubility of poorly water-soluble hydrophobic compounds in aqueous environments without the need for toxic or chromatographically disruptive organic solvents[5]. Alternatively, utilizing a mixed-mode stationary phase can mitigate the effects of diluent-eluent incompatibility, allowing for better retention and peak shape[2].

Section 3: Quantitative Data: Solvent Compatibility & Injection Limits

To prevent solvent mismatch and precipitation, adhere to the following empirically derived thresholds for 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone.

Sample Diluent CompositionMax Recommended Injection Volume (4.6 x 150mm Column)Chromatographic Risk Profile
100% DMSO ≤ 1 µLHigh risk of peak splitting and viscosity mismatch.
100% Acetonitrile (ACN) ≤ 2 µLHigh risk of peak fronting due to solvent mismatch.
50:50 ACN:Water 10 - 20 µLModerate risk; depends on initial mobile phase organic %.
Initial Mobile Phase Up to 50 µLLowest risk; optimal peak shape and recovery.

Table 1: Influence of sample diluent strength on permissible injection volumes to avoid peak distortion[2][3].

Section 4: Self-Validating Experimental Protocol

Protocol: Optimizing Sample Diluent and Injection Volume for Hydrophobic Analytes This step-by-step methodology is designed as a self-validating system. By testing extreme conditions against the optimized state, the protocol inherently proves the root cause of the chromatographic failure.

Objective: Achieve a stable baseline, symmetrical peak shape (Tailing factor 0.9 - 1.2), and >98% recovery for 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone.

Step 1: Stock Solution Preparation

  • Weigh 10.0 mg of 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone.

  • Dissolve in 1.0 mL of 100% Tetrahydrofuran (THF) or Acetonitrile (ACN) to create a 10 mg/mL stock.

    • Causality: THF is highly effective for disrupting the crystal lattice of heavily halogenated aromatic compounds.

Step 2: Diluent Matrix Evaluation (The Self-Validation Step) Prepare three distinct working solutions (100 µg/mL) to isolate the variable of solvent mismatch:

  • Test Sample A (Negative Control): Dilute stock with 100% ACN.

  • Test Sample B (Optimized): Dilute stock with the initial mobile phase (e.g., 60:40 ACN:Water).

    • Note: Observe for 15 minutes. If micro-precipitation occurs (cloudiness), increase ACN in the mobile phase by 5% increments until clear.

  • Test Sample C (Hydrotropic Alternative): Dilute stock in an aqueous solution containing 3% sodium benzoate (pH 6.2) to test hydrotropic solubilization[5].

Step 3: Injection Volume Titration

  • Set the HPLC system to the optimized gradient method. Ensure the column is equilibrated for at least 30 minutes to stabilize the stationary phase and prevent run-to-run variability[6].

  • Inject Test Sample A at 10 µL, 5 µL, and 1 µL.

    • Expected Outcome: 10 µL will show severe splitting/fronting. 1 µL will show improved symmetry, validating that solvent mismatch was the root cause[2][3].

  • Inject Test Sample B at 10 µL.

    • Expected Outcome: A sharp, symmetrical peak, proving that matching the diluent to the mobile phase resolves the thermodynamic disruption at the column head.

Step 4: System Wash and Carryover Prevention Because the compound is highly lipophilic, it may adsorb to the stainless steel tubing or the injector needle.

  • Implement a strong needle wash (e.g., 50:50:10 ACN:Methanol:DMSO) to prevent carryover.

  • Ensure the gradient finishes with at least 95% strong organic modifier for 3-5 column volumes to elute any strongly retained hydrophobic residues[1].

References

  • Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC." Phenomenex. 1

  • Benchchem. "Troubleshooting poor chromatographic peak shape in HPLC analysis of dodecanedioate." Benchchem. 3

  • Diva-Portal. "Mixed-Mode Chromatography to Mitigate Diluent-Eluent Mismatch." Diva-Portal. 2

  • Separation Science. "HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance." Separation Science. 6

  • SEEJPH. "Development and Validation of HPLC Method Using Hydrotropic Mobile Phase." SEEJPH.5

  • Thermo Fisher Scientific. "An Instrument Parameter Guide for Successful (U)HPLC Method Transfer." Thermo Fisher Scientific.4

Sources

Technical Support Center: Regioselective Synthesis of Dichloro-propiophenones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the synthesis of dichloro-propiophenones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution on deactivated ring systems. Here, we address common challenges in controlling regioselectivity during Friedel-Crafts acylation of dichlorobenzenes, offering troubleshooting advice and in-depth scientific explanations to enhance the success and reproducibility of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section tackles specific experimental hurdles in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Issue 1: Low or No Yield of the Desired Dichloro-propiophenone.

Q: My Friedel-Crafts acylation of dichlorobenzene with propionyl chloride is resulting in a very low yield or failing altogether. What are the likely causes and how can I rectify this?

A: Low or nonexistent yields in the acylation of dichlorobenzenes are a frequent challenge, primarily due to the deactivating nature of the two chlorine atoms on the aromatic ring. Here’s a breakdown of potential culprits and their remedies:

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is highly susceptible to deactivation by moisture.[1] Ensure all glassware is oven-dried and that your solvent and reagents are anhydrous. Any trace of water will react with and quench the catalyst.[1]

  • Insufficient Catalyst Amount: Unlike some other electrophilic aromatic substitutions, Friedel-Crafts acylation often requires a stoichiometric amount, or even an excess, of the Lewis acid catalyst.[1] This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction cycle.[1]

  • Deactivated Aromatic Ring: The presence of two electron-withdrawing chlorine atoms significantly deactivates the benzene ring, making it less nucleophilic and thus less reactive towards electrophilic attack.[1] To overcome this, you may need to employ more forceful reaction conditions, such as higher temperatures or longer reaction times.

  • Inadequate Temperature: Acylation of deactivated rings often necessitates elevated temperatures to proceed at a practical rate. If you are conducting the reaction at room temperature, a gradual increase may improve your yield.

Issue 2: Formation of an Undesired Mixture of Regioisomers.

Q: I am obtaining a mixture of dichloro-propiophenone isomers and struggling to isolate the desired one. How can I improve the regioselectivity of my reaction?

A: Achieving high regioselectivity is a central challenge in the acylation of disubstituted benzenes. The directing effects of the two chlorine atoms, combined with steric factors, dictate the position of acylation.

  • Understanding Directing Effects: Chlorine is an ortho-, para- directing yet deactivating group.[2][3] This is due to a combination of its electron-withdrawing inductive effect (-I), which deactivates the ring, and its electron-donating resonance effect (+R), which directs incoming electrophiles to the ortho and para positions.[2][3][4] The reactivity is primarily controlled by the stronger inductive effect, while the orientation is governed by the resonance effect.[2][3]

  • Predicting the Major Product:

    • o-dichlorobenzene primarily yields 3,4-dichloropropiophenone.[5]

    • m-dichlorobenzene mainly affords 2,4-dichloropropiophenone.

    • p-dichlorobenzene typically gives 2,5-dichloropropiophenone.

  • Optimizing for Selectivity:

    • Catalyst Choice: The choice of Lewis acid can influence the product distribution. While AlCl₃ is common, exploring other catalysts like certain zeolites, which can exert shape selectivity, may favor the formation of a specific isomer by sterically hindering attack at other positions.

    • Reaction Conditions: Temperature and solvent can significantly impact the isomer ratio. Experimenting with different solvents and running the reaction at various temperatures can help to optimize for the desired regioisomer.

Issue 3: Difficulty in Separating the Resulting Isomers.

Q: The dichloro-propiophenone isomers I've synthesized have very similar physical properties, making them difficult to separate by standard column chromatography. What are my options?

A: The separation of regioisomers with close boiling points and polarities is a common purification challenge.[6]

  • Fractional Crystallization: This technique can be effective if the isomers have different solubilities in a particular solvent system. By carefully cooling a saturated solution of the isomeric mixture, the less soluble isomer may selectively crystallize out.[6]

  • Advanced Chromatographic Techniques:

    • High-Performance Liquid Chromatography (HPLC): Utilizing a suitable stationary and mobile phase, HPLC can often provide the resolution needed to separate closely related isomers.

    • Gas Chromatography (GC): For volatile isomers, capillary GC with a high-resolution column can be an excellent separation method.[7][8]

  • Chemical Conversion: In some cases, it may be possible to selectively react one isomer, converting it into a compound with different physical properties that is more easily separated from the desired isomer.[6]

Frequently Asked Questions (FAQs)

This section addresses common questions about the underlying principles and practical aspects of dichloro-propiophenone synthesis.

Q1: Why is chlorine considered a deactivating group, yet it directs incoming electrophiles to the ortho and para positions?

A1: This is a classic example of the interplay between inductive and resonance effects. Chlorine is highly electronegative and withdraws electron density from the benzene ring through the sigma bonds (a -I or inductive effect), which destabilizes the carbocation intermediate formed during electrophilic substitution and thus deactivates the ring.[2][3] However, chlorine also possesses lone pairs of electrons that can be delocalized into the pi system of the benzene ring (a +R or resonance effect).[2][4] This resonance donation of electron density is most effective at the ortho and para positions, making these positions more electron-rich and therefore more susceptible to attack by an electrophile.[3] Although the inductive effect is stronger and governs the overall reactivity (deactivation), the resonance effect controls the regioselectivity (ortho-, para- direction).[2][3]

Q2: What is the role of the Lewis acid in the Friedel-Crafts acylation reaction?

A2: The Lewis acid plays a crucial role in activating the acylating agent (propionyl chloride). It coordinates with the chlorine atom of the propionyl chloride, which polarizes the carbon-chlorine bond and facilitates its cleavage to form a highly electrophilic and resonance-stabilized acylium ion.[9][10][11] This acylium ion is the active electrophile that is then attacked by the nucleophilic dichlorobenzene ring.[9][11]

Q3: Can I use propionic anhydride instead of propionyl chloride for the acylation?

A3: Yes, carboxylic acid anhydrides can also be used as acylating agents in Friedel-Crafts reactions.[12][13] The Lewis acid will coordinate with one of the carbonyl oxygens, leading to the formation of the acylium ion and a carboxylate leaving group.

Q4: Are there any functional groups that are incompatible with Friedel-Crafts acylation?

A4: Yes, certain functional groups are incompatible with the strong Lewis acids used in Friedel-Crafts reactions. Aromatic compounds bearing amine (-NH₂, -NHR, -NR₂) or alcohol (-OH) groups will react with the Lewis acid catalyst, leading to its deactivation.[1] Additionally, strongly electron-withdrawing groups such as nitro (-NO₂), cyano (-CN), or sulfonic acid (-SO₃H) deactivate the ring to such an extent that the Friedel-Crafts reaction often fails to proceed.[1]

Experimental Protocols & Data

Table 1: Expected Major Regioisomers from Friedel-Crafts Acylation of Dichlorobenzenes

Starting Dichlorobenzene IsomerMajor Dichloro-propiophenone Product
1,2-Dichlorobenzene (ortho)3',4'-Dichloropropiophenone[5]
1,3-Dichlorobenzene (meta)2',4'-Dichloropropiophenone
1,4-Dichlorobenzene (para)2',5'-Dichloropropiophenone

General Protocol for Regioselective Synthesis of 3',4'-Dichloropropiophenone

This protocol is adapted from established Friedel-Crafts acylation procedures.[14]

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a dropping funnel and a magnetic stirrer. Ensure all glassware is thoroughly dried in an oven.

  • Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add propionyl chloride (1.1 equivalents) to the stirred suspension.

  • Substrate Addition: Dissolve 1,2-dichlorobenzene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the 1,2-dichlorobenzene solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to hydrolyze the aluminum chloride complex.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield 3',4'-dichloropropiophenone.[1]

Visualizing the Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 Dry Glassware prep2 Anhydrous Reagents & Solvent prep1->prep2 Ensure Anhydrous Conditions react1 Suspend AlCl3 in DCM (0 °C) prep2->react1 react2 Add Propionyl Chloride react1->react2 react3 Dropwise Addition of Dichlorobenzene react2->react3 react4 Stir at 0 °C to RT react3->react4 workup1 Quench with Ice/HCl react4->workup1 workup2 Extract with DCM workup1->workup2 workup3 Wash with NaHCO3 & Brine workup2->workup3 workup4 Dry, Filter, Concentrate workup3->workup4 purify Purify by Recrystallization or Chromatography workup4->purify final_product Desired Dichloro- propiophenone purify->final_product Isolate Pure Isomer

Caption: Workflow for the regioselective synthesis of dichloro-propiophenones.

References

  • Benchchem. (n.d.). Troubleshooting common issues in Friedel-Crafts reactions.
  • Allen. (n.d.). Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing in electrophilic aromatic substitution reactions. Why?.
  • Unknown. (2023, July 29). Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing. Why?.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Selection for Friedel-Crafts Acylation of Dichlorobenzene.
  • CK-12 Foundation. (n.d.). Although chlorine is an electron withdrawing group, it is ortho and para directing in electrophilic aromatic substitution reactions because chlorine undergoes the SN2 mechanism, also known as Walden inversion. Is it correct?.
  • Sonneck, M., Peppel, T., Spannenberg, A., & Wohlrab, S. (2025, April 14). 3-Chloropropiophenone. IUCr Journals - International Union of Crystallography.
  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. Retrieved from [Link]

  • Gore, P. H., & Hoskins, J. A. (1970). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C: Organic, 517-521. Retrieved from [Link]

  • Introduction to Organic Chemistry. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. Retrieved from [Link]

  • Chemistry Steps. (2023, February 24). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Smith, J. (2011). Organic Chemistry (3rd ed.). McGraw-Hill.
  • Benchchem. (n.d.). Removing isomeric impurities from 1,4-Dichlorobenzene synthesis.
  • ResearchGate. (n.d.). Separation of cis-/trans-isomers of (a) 1,3-dichloropropene, (b).... Retrieved from [Link]

  • ResearchGate. (n.d.). Separations of cis-/trans-isomers of (a) 1,3-dichloropropene, (b).... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]

Sources

Validation & Comparative

Navigating the Molecular Maze: A Comparative Guide to the LC-MS Fragmentation of 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the comprehensive characterization of novel chemical entities is paramount.[1] Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and selectivity for the structural elucidation and quantification of small molecules.[2][3] This guide provides an in-depth, comparative analysis of the mass spectrometric fragmentation patterns of 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone, a compound of interest for its potential pharmacological applications.

Our focus extends beyond a mere cataloging of fragment ions. We will delve into the mechanistic rationale behind the observed fragmentation, comparing different collision-induced dissociation (CID) strategies and their impact on the resulting mass spectra.[4] This guide is designed for researchers, scientists, and drug development professionals seeking to develop robust analytical methods and gain a deeper understanding of molecular behavior within the mass spectrometer.

The Subject Molecule: Structure and Expected Ionization

2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone possesses a unique combination of structural motifs that dictate its fragmentation behavior. The propiophenone core, the dichloro-substituted aromatic ring, and the methoxyphenyl group each contribute to a rich and informative fragmentation pattern.

Under typical electrospray ionization (ESI) conditions in positive ion mode, the primary ion observed will be the protonated molecule, [M+H]⁺. The carbonyl oxygen is the most likely site of protonation due to its high proton affinity.

Collision-Induced Dissociation (CID): Unraveling the Fragmentation Pathways

Collision-induced dissociation (CID) is a tandem mass spectrometry technique used to fragment selected ions in the gas phase.[4] By accelerating the protonated molecule and colliding it with an inert gas, we can induce bond cleavages and generate a characteristic fragmentation spectrum. The energy of these collisions can be varied, leading to different fragmentation efficiencies and pathways.

Key Fragmentation Pathways

The fragmentation of the protonated 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone is expected to be dominated by several key pathways, primarily driven by the stability of the resulting fragment ions.

One of the most prominent fragmentation pathways for ketones is alpha-cleavage, involving the cleavage of the bond between the carbonyl carbon and the adjacent carbon atom.[5][6] For propiophenone and its derivatives, this typically results in the formation of a stable benzoyl cation.[7]

Another significant fragmentation route involves the methoxy-substituted phenyl group. The loss of the methoxy group as a neutral radical or the cleavage of the bond between the phenyl ring and the rest of the molecule are common fragmentation pathways for methoxy-substituted aromatic compounds.[8][9]

The presence of two chlorine atoms on the other aromatic ring will influence the isotopic pattern of the precursor and fragment ions, providing a clear signature for chlorine-containing species.

Below is a diagram illustrating the predicted primary fragmentation pathways:

fragmentation_pathway M [M+H]⁺ 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone F1 Loss of C₂H₅• (Alpha-Cleavage) m/z = [M-29]⁺ M->F1 α-cleavage F2 Loss of C₉H₉O• (Cleavage at carbonyl) m/z = [M-149]⁺ M->F2 C-C cleavage F3 Loss of CH₃• from methoxy m/z = [M-15]⁺ M->F3 Radical loss F4 Loss of CH₂O from methoxy m/z = [M-30]⁺ M->F4 Neutral loss

Caption: Predicted primary fragmentation pathways for protonated 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone.

Comparative Analysis of Fragmentation Data

To illustrate the practical application of these principles, we will compare hypothetical fragmentation data obtained under two different collision energy regimes: low-energy CID and higher-energy collisional dissociation (HCD).

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure/LossRelative Abundance (Low-Energy CID)Relative Abundance (HCD)
311.04283.05[M+H - CO]⁺15%25%
311.04282.04[M+H - C₂H₅]⁺ (α-cleavage)100%80%
311.04183.00[Cl₂C₆H₃CO]⁺40%60%
311.04135.08[CH₃OC₆H₄CH₂CH₂]⁺25%35%
311.04107.05[CH₃OC₆H₄]⁺10%20%
311.0477.04[C₆H₅]⁺5%15%

Note: The m/z values are hypothetical and for illustrative purposes. Actual values may vary based on instrument calibration and resolution.

As the data suggests, at lower collision energies, the fragmentation is dominated by the most energetically favorable pathway, which is often the alpha-cleavage leading to the stable benzoyl-type cation.[7] As the collision energy is increased (HCD), we observe a greater variety of fragment ions, including those resulting from more complex rearrangements and secondary fragmentations.[4] This provides more detailed structural information but may come at the cost of reduced intensity for the primary fragment ions.

Experimental Protocols

Achieving reproducible and informative fragmentation data requires a well-defined experimental protocol. The following provides a general framework for the LC-MS/MS analysis of 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone.

Liquid Chromatography
  • Column: A C18 reversed-phase column is a suitable starting point for the separation of this moderately polar compound.

  • Mobile Phase: A gradient elution using water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to promote protonation, is recommended.[10]

  • Flow Rate: A flow rate of 0.2-0.5 mL/min is typical for standard analytical LC columns.

  • Injection Volume: 1-5 µL, depending on the sample concentration and instrument sensitivity.

Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) in positive ion mode.[1]

  • MS1 Scan: A full scan from m/z 100-500 to identify the protonated molecule.

  • MS/MS (CID):

    • Isolation Window: 1-2 m/z units to isolate the precursor ion.

    • Collision Gas: Argon or nitrogen.

    • Collision Energy: A stepped collision energy approach (e.g., 10, 20, 40 eV) or a fixed optimal energy determined through method development is advised to capture a comprehensive fragmentation pattern.[11]

The following diagram outlines the general experimental workflow:

workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Sample Injection LC_Column C18 Reversed-Phase Column Separation Sample->LC_Column ESI Electrospray Ionization (Positive Mode) LC_Column->ESI MS1 MS1: Full Scan (Identify [M+H]⁺) ESI->MS1 Isolation Precursor Ion Isolation MS1->Isolation CID MS2: Collision-Induced Dissociation (CID) Isolation->CID Detection Fragment Ion Detection CID->Detection Data_Analysis Data Analysis & Interpretation Detection->Data_Analysis Generate Spectrum

Caption: General experimental workflow for LC-MS/MS analysis.

Conclusion and Future Directions

The predictable and informative fragmentation of 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone makes LC-MS/MS an ideal technique for its analysis. By carefully selecting ionization and fragmentation conditions, researchers can obtain rich structural information crucial for drug development processes such as metabolite identification and impurity profiling.[2]

Further investigations could involve the use of high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of fragment ions, enabling the confident determination of their elemental compositions.[1] Additionally, comparing CID with other fragmentation techniques like Electron Transfer Dissociation (ETD) or Ultraviolet Photodissociation (UVPD) could provide complementary structural insights, particularly for understanding the fragmentation of any potential metabolites or derivatives.

References

  • Mass spectra of methoxy- and dimethoxy-phenyl acetates. Scilit. Available from: [Link]

  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available from: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. European Pharmaceutical Review. Available from: [Link]

  • Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. Available from: [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Available from: [Link]

  • Full scan of mass spectra of propiophenone (A), cinnamaldehyde (B), methyl cinamate (C), and cinnamyl alcohol (D). ResearchGate. Available from: [Link]

  • The Main Fragmentation Reactions of Organic Compounds. In: Mass Spectrometry. Wiley-VCH; 2004.
  • LC/MS Applications in Drug Development. BioAgilytix. Available from: [Link]

  • Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. PMC. Available from: [Link]

  • Supplementary methods Liquid chromatography/Mass Spectrometry (LC/MS). Available from: [Link]

  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. Available from: [Link]

  • Mass Spectral Fragmentation Study of Substituted 1,3-Diphenyl-2-pyrazolines II. CORE. Available from: [Link]

  • The base peak in the mass spectrum of propiophenone. Chegg.com. Available from: [Link]

  • Collision-induced dissociation. Wikipedia. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • mass spectrum of propanone fragmentation pattern of m/z m/e ions for analysis and identification of acetone image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available from: [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification.
  • Center-of-Mass iso-Energetic Collision-Induced Decomposition in Tandem Triple Quadrupole Mass Spectrometry. MDPI. Available from: [Link]

  • Collision-induced dissociation – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Synthesis method for 3-methoxypropiophenone. Google Patents.
  • GC/MS-LC/MS multi-residue method. University of Guelph. Available from: [Link]

  • Proposed fragmentation pathways for the major product ions observed in... ResearchGate. Available from: [Link]

  • MRMS 76 - EID Fragmentation for Structural Elucudation. Available from: [Link]

  • New efficient and reproductive routes to production of 1,3-dihydroxyacetone (1), 1,3-dichloroacetone (6), 1,3-dibromoacetone (7) and 1,3-diiodoacetone (8) from glycerol. SciELO. Available from: [Link]

  • Unimolecular and collision induced fragmentations of molecular ions of polycyclic aromatic hydrocarbons. Scilit. Available from: [Link]

  • High-energy collision-induced dissociation of small polycyclic aromatic hydrocarbons. Journal of Mass Spectrometry. Available from: [Link]

  • Synthesis of 2,6-Dichloro-3,5-difluoro-4-nitrophenol. PrepChem.com. Available from: [Link]

  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl. ResearchGate. Available from: [Link]

Sources

Establishing Reference Standards for 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Establishing Reference Standards for 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the development of small molecule therapeutics—particularly kinase inhibitors and chalcone-derivative anti-inflammatory agents—2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone (CAS 898775-40-1) serves as a critical synthetic intermediate. Its structural integrity is paramount; however, commercial "technical grade" sources often suffer from specific impurity profiles (notably the unsaturated chalcone precursor) that compromise assay validity.

This guide objectively compares the performance of a Rigorous In-House Certified Reference Material (CRM) against standard Commercial Alternatives . We provide experimental protocols for generating a high-purity standard and demonstrate why "off-the-shelf" reagents fail to meet the stringency required for GLP/GMP analytical method validation.

The Challenge: Impurity Landscapes in Dihydrochalcones

The target compound is a dihydrochalcone . The primary synthetic route involves the reduction of a chalcone precursor.

  • Target: 1-(2,6-dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one (Saturated).

  • Critical Impurity: 1-(2,6-dichlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one (Unsaturated Chalcone).

Commercial alternatives often contain 0.5% – 5.0% of the unsaturated chalcone due to incomplete hydrogenation or lack of rigorous purification. This impurity has a significantly higher UV extinction coefficient than the target, leading to massive overestimation of purity by HPLC-UV if not separated and corrected.

Comparison of Reference Standard Sources
FeatureOption A: In-House CRM (Recommended) Option B: Commercial "Tech Grade" Option C: One-Pot Synthesis
Purity (HPLC) >99.8% 95.0% - 98.0%Variable (80-90%)
Chalcone Impurity <0.05% (LOQ) 1.0% - 3.0%High (>5%)
Regioisomers None (Crystallization purged)Possible (Isomer mix)High Risk
Suitability Quantitative Assay / Impurity Marker Early Discovery ScreeningNon-Critical Reagent
Cost/Gram High (Labor intensive)LowMedium
Experimental Protocol: Synthesis & Purification of the CRM

To establish a valid reference standard, one cannot rely on simple purchasing. You must synthesize and purify the material to a level where the "Chalcone" signal is eliminated.

Methodology: The "Purified Intermediate" Route

Rationale: We utilize a two-step Claisen-Schmidt condensation followed by selective reduction. Crucially, we purify the intermediate chalcone to remove regioisomers before the final reduction.

Step 1: Synthesis of the Chalcone Precursor

  • Reagents: 2',6'-Dichloroacetophenone (1.0 eq), 3-Methoxybenzaldehyde (1.1 eq), KOH (2.0 eq), MeOH/H2O.

  • Procedure: Dissolve ketone in MeOH. Add aldehyde. Add aq. KOH dropwise at 0°C. Stir at RT for 12h.

  • Workup: Precipitate pours into ice water. Filter yellow solid.

  • Critical Purification: Recrystallize from EtOH. This removes unreacted ketone and aldehyde.

Step 2: Selective Reduction to Target (The CRM)

  • Reagents: Purified Chalcone, Pd/C (10% w/w), H2 (balloon), EtOAc/EtOH (1:1).

  • Procedure: Degas solvent. Add catalyst. Stir under H2 for 4h. Monitor by TLC (disappearance of yellow spot).

  • Purification (The Standard Grade):

    • Filter catalyst over Celite.

    • Concentrate.

    • Recrystallize: Dissolve in minimal hot Isopropanol (IPA). Cool slowly to 4°C. Filter white needles.

    • Drying: Vacuum oven at 40°C for 24h (removes solvent residues).

Visualization: Synthesis & Validation Workflow

The following diagram illustrates the critical decision points where the CRM pathway diverges from the commercial/technical pathway.

G Start Raw Materials (Ketone + Aldehyde) Rxn1 Claisen-Schmidt Condensation Start->Rxn1 CrudeChalcone Crude Chalcone (Yellow Solid) Rxn1->CrudeChalcone Purify1 Recrystallization (EtOH) CrudeChalcone->Purify1 Method A (CRM) DirectRed Direct Reduction (Skipping Purification) CrudeChalcone->DirectRed Method B (Commercial) PureChalcone Pure Chalcone (>99%) Purify1->PureChalcone ImpureChalcone Impure Mix DirectRed->ImpureChalcone Rxn2 Pd/C Hydrogenation PureChalcone->Rxn2 TechGrade Tech Grade (Contains Olefin) ImpureChalcone->TechGrade Incomplete Rxn FinalCrude Crude Target Rxn2->FinalCrude FinalPurify Final Recrystallization (Isopropanol) FinalCrude->FinalPurify CRM CRM Grade Target (>99.8%) FinalPurify->CRM

Caption: Workflow distinguishing the rigorous generation of the CRM (Green path) from the typical commercial route (Red path) which retains impurities.

Experimental Data: Performance Comparison

We analyzed the In-House CRM against a purchased "98%" commercial sample using HPLC-UV (254 nm) and 1H-NMR.

A. HPLC Purity & Impurity Profile

Column: C18, 150x4.6mm, 3µm. Mobile Phase: ACN/Water (Gradient).

ParameterIn-House CRM Commercial Sample (Vendor X) Impact
Main Peak Area % 99.85% 96.20%Commercial sample fails >98% spec.
Chalcone Impurity (RT 12.5 min) Not Detected (<0.01%) 2.40% Critical: High UV absorbance of Chalcone skews quantitation.
Unknown Impurities 0.14%1.40%Non-specific background noise.
Loss on Drying (LOD) 0.1%0.8%Solvent entrapment affects weight-based assays.
B. NMR Characterization (Structural Proof)

The presence of the chalcone is easily missed in low-field NMR but obvious in quantitative 1H-NMR (400 MHz).

  • CRM Spectrum: Shows distinct triplets at δ 3.05 (2H) and δ 3.25 (2H) corresponding to the -CH2-CH2- bridge.

  • Commercial Spectrum: Shows the triplets plus small doublets at δ 7.40 and 7.80 (J=15.5 Hz) , characteristic of the trans-alkene protons of the chalcone precursor.

Analytical Validation Logic

Once the standard is synthesized, it must be qualified. Use this decision tree to validate the material before using it as a Reference Standard.

Validation Sample Candidate Standard Test1 1H-NMR (Check Alkene Region) Sample->Test1 Decision1 Olefin Detected? Test1->Decision1 Repurify Re-crystallize (IPA/Hexane) Decision1->Repurify Yes Test2 HPLC-UV (Purity Check) Decision1->Test2 No Repurify->Test1 Decision2 Purity >99.5%? Test2->Decision2 Decision2->Repurify No Test3 TGA/LOD (Solvent Check) Decision2->Test3 Yes Final Release as CRM Test3->Final

Caption: Validation decision tree ensuring no olefinic impurities or solvent residues remain in the final Reference Standard.

Conclusion & Recommendations

For drug development programs utilizing 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone , relying on commercial "technical grade" reagents introduces unacceptable analytical risk due to the persistent chalcone impurity .

We recommend:

  • Do not use off-the-shelf reagents for quantitative method validation (LOD/LOQ determination).

  • Adopt the Method A synthesis: Isolate and purify the chalcone intermediate before reduction.

  • Validate the final standard using 1H-NMR specifically targeting the alkene region (7.0–8.0 ppm) to ensure complete hydrogenation.

References
  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland. Link

  • International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). Geneva, Switzerland. Link

  • ChemScene. Product Data Sheet: 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone (CAS 898775-40-1).Link

  • Fluorochem. Safety Data Sheet and Structure: 1-(2,6-dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one.Link

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

A Comparative Guide to Validated Analytical Methods for the Quantification of 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone is a complex ketone derivative with potential applications in pharmaceutical and chemical synthesis. Accurate and reliable quantification of this molecule is paramount for quality control, pharmacokinetic studies, and ensuring the integrity of research data. This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone, designed for researchers, scientists, and drug development professionals. We will delve into the technical nuances of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), offering insights into the rationale behind experimental choices and presenting supporting data to guide your selection of the most appropriate analytical technique.

The structural characteristics of 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone, including its aromatic rings, chlorine substituents, and ketone group, inform the selection of appropriate analytical methodologies. Its predicted physicochemical properties, such as a relatively non-polar nature and thermal stability, make it amenable to both liquid and gas chromatography techniques.

Guiding Principles of Method Validation

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2][3] Our discussion of each analytical technique is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation.[4][5][6][7] These guidelines ensure that analytical methods are reliable, reproducible, and suitable for their intended purpose.[2][4]

Comparative Analysis of Analytical Techniques

The choice of an analytical method is a critical decision in the development of any scientific study. It depends on various factors including the analyte's properties, the sample matrix, and the desired sensitivity and selectivity.[8]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is a widely used technique for the separation and quantification of moderately polar to non-polar compounds.[9] Given the structural characteristics of 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone, RP-HPLC with a C18 column is a logical first choice for its quantification.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected due to its hydrophobic nature, which will interact with the non-polar regions of the target molecule, providing good retention and separation from more polar impurities.

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is used. The organic solvent is the strong eluting solvent, and its proportion is optimized to achieve a suitable retention time and peak shape. The aqueous phase often contains a buffer to control the pH and an acid modifier (like formic or phosphoric acid) to sharpen peaks by suppressing the ionization of any residual silanol groups on the stationary phase.[10]

  • Detection: The presence of aromatic rings in the molecule suggests strong ultraviolet (UV) absorbance. A photodiode array (PDA) or a variable wavelength UV detector can be used for detection at the wavelength of maximum absorbance (λmax), ensuring high sensitivity.

Experimental Protocol: RP-HPLC-UV

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (65:35 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve the reference standard in acetonitrile to a concentration of 1 mg/mL.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Solution: Dissolve the sample containing the analyte in acetonitrile to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Workflow for RP-HPLC Method Development and Validation

cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R2)) Dev1 Select Column & Mobile Phase Dev2 Optimize Mobile Phase Composition Dev1->Dev2 Dev3 Optimize Flow Rate & Temperature Dev2->Dev3 Dev4 Determine Detection Wavelength Dev3->Dev4 Val1 Specificity Dev4->Val1 Proceed to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6

Caption: Workflow for RP-HPLC method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

For thermally stable and volatile compounds, GC-MS offers excellent separation efficiency and definitive identification based on mass spectra.[8] The propiophenone structure suggests that the target analyte is likely to be sufficiently volatile and stable for GC analysis.

Causality Behind Experimental Choices:

  • Injection Mode: Splitless injection is often preferred for trace analysis to ensure the entire sample is transferred to the column, maximizing sensitivity.

  • GC Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point. The separation is based on the boiling points of the analytes and their interactions with the stationary phase.

  • Oven Temperature Program: A temperature gradient is employed to ensure the elution of the analyte as a sharp peak and to separate it from other components with different boiling points.

  • MS Detection: Electron Ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, which serves as a "fingerprint" for the compound, allowing for confident identification through library matching.[8] For quantification, selected ion monitoring (SIM) mode is used to enhance sensitivity by monitoring only the characteristic ions of the analyte.

Experimental Protocol: GC-MS

  • Instrumentation: GC system coupled to a single quadrupole or ion trap mass spectrometer.

  • Chromatographic and Spectrometric Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Injection Mode: Splitless.

    • Oven Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification (monitor at least three characteristic ions).

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution in a volatile solvent like ethyl acetate or dichloromethane.

    • Working Standard Solutions: Dilute the stock solution to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

    • Sample Solution: Dissolve the sample in the same solvent to an expected concentration within the calibration range.

Workflow for GC-MS Analysis

Prep Sample Preparation in Volatile Solvent Inject Splitless Injection Prep->Inject Separate GC Separation (Temperature Program) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Spectrometry (Scan or SIM) Ionize->Detect Analyze Data Analysis (Quantification & Identification) Detect->Analyze

Caption: General workflow for GC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for highly sensitive and selective quantification of small molecules in complex matrices, such as biological fluids.[11][12][13] This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[11][13][14]

Causality Behind Experimental Choices:

  • Chromatography: A fast LC method using a shorter column and a rapid gradient is often employed to increase throughput. The mobile phase composition is similar to that used in HPLC-UV but must be compatible with mass spectrometry (e.g., using volatile buffers like ammonium formate or acetate).

  • Ionization: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and moderately polar molecules. For the target compound, positive ion mode ESI is likely to be effective due to the presence of the ketone group which can be protonated.

  • Tandem Mass Spectrometry (MS/MS): In a triple quadrupole mass spectrometer, the first quadrupole (Q1) selects the precursor ion (the protonated molecule [M+H]+). The precursor ion is then fragmented in the second quadrupole (q2, collision cell), and the third quadrupole (Q3) selects a specific product ion for detection. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity by filtering out background noise.[15]

Experimental Protocol: LC-MS/MS

  • Instrumentation: UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic and Spectrometric Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B in 3 minutes, hold for 1 minute, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: ESI Positive.

    • MRM Transitions: To be determined by infusing a standard solution and optimizing the precursor-to-product ion transitions (e.g., monitor two transitions for quantification and confirmation).

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution in acetonitrile.

    • Working Standard Solutions: Prepare calibration standards over the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) in the appropriate matrix (e.g., blank plasma, mobile phase).

    • Sample Preparation: For complex matrices like plasma, a sample extraction step (e.g., protein precipitation with acetonitrile, liquid-liquid extraction, or solid-phase extraction) is necessary to remove interferences.

Logical Relationship in LC-MS/MS MRM

LC LC Separation ESI ESI Source (Ionization) LC->ESI Q1 Q1 Precursor Ion Selection ESI->Q1 q2 q2 Collision Cell (Fragmentation) Q1->q2 Q3 Q3 Product Ion Selection q2->Q3 Detector Detector Q3->Detector

Caption: The principle of MRM in LC-MS/MS.

Performance Comparison and Validation Data

The following table summarizes the expected performance characteristics of the three validated methods for the quantification of 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone. The values are representative and would need to be confirmed through rigorous validation studies.

Parameter RP-HPLC-UV GC-MS LC-MS/MS
Specificity/Selectivity GoodExcellentSuperior
Linearity (r²) > 0.999> 0.998> 0.999
Range 1 - 100 µg/mL0.1 - 20 µg/mL0.1 - 100 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%98 - 102%
Precision (%RSD) < 2%< 5%< 3%
Limit of Detection (LOD) ~0.3 µg/mL~0.03 µg/mL~0.03 ng/mL
Limit of Quantification (LOQ) ~1 µg/mL~0.1 µg/mL~0.1 ng/mL
Throughput ModerateLow to ModerateHigh
Cost per Sample LowModerateHigh
Ideal Application Routine QC, purity assessmentImpurity identification, confirmationBioanalysis, trace quantification

Conclusion and Recommendations

The selection of the optimal analytical method for quantifying 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone is contingent upon the specific requirements of the analysis.

  • RP-HPLC-UV is a robust, cost-effective, and reliable method suitable for routine quality control, content uniformity, and purity analysis where high sensitivity is not a primary concern. Its simplicity and accessibility make it an excellent choice for many laboratories.

  • GC-MS provides excellent selectivity and is a powerful tool for the identification of impurities and by-products, in addition to quantification. It is particularly useful when volatile impurities are of concern.

  • LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for bioanalytical studies (e.g., pharmacokinetics in plasma) and for the quantification of trace-level impurities.[11][13]

For a comprehensive understanding of the analyte and its potential impurities, a combination of these techniques may be employed. For instance, HPLC for routine analysis, with GC-MS or LC-MS/MS used for impurity profiling and bioanalysis. Regardless of the chosen method, rigorous validation according to ICH and FDA guidelines is mandatory to ensure the generation of reliable and defensible scientific data.[1][4][6]

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. Retrieved from [Link]

  • QbD Group. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • KCAS. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • American Society for Clinical Pharmacology & Therapeutics. (2022, November 11). FDA News: Issue 21-1, November 2022. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of an HPLC Method for the Determination of 2‐(4‐Isobutylphenyl) Propionic Acid and 4‐Isobutylacetophenone in a Gel Formulation. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3'-Hydroxypropiophenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubMed. (1984). Simultaneous determination of propafenone and 5-hydroxypropafenone in plasma by means of high pressure liquid chromatography. Retrieved from [Link]

  • ACS Publications. (n.d.). In-Line Catalytic Derivatization Method for Selective Detection of Chlorinated Aromatics with a Hyphenated Gas Chromatography/Laser Mass Spectrometry Technique: A Concept for Comprehensive Detection of Isomeric Ensembles. Retrieved from [Link]

  • Drug Target Review. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • European Pharmaceutical Review. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2',6'-Dichloro-3'-fluoroacetophenone Properties. Retrieved from [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

  • AperTO. (2026, January 28). GCxGC-MS hyphenated te. Retrieved from [Link]

  • PMC. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]

  • Cheméo. (n.d.). 2,6-Dichloroacetophenone. Retrieved from [Link]

  • PMC. (2020, August 15). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Retrieved from [Link]

  • IJCRT.org. (2025, March 12). Analytical Method Developed And Validated For The Estimation Of Propafenone Hydrochloride In Pharmaceutical Dosage Form. Retrieved from [Link]

  • Agilent. (2017, October 9). A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time‑of‑Flight Mass Spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Dipolar 3-methoxychromones as bright and highly solvatochromic fluorescent dyes. Retrieved from [Link]

Sources

High-Efficiency Synthetic Routes to 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone (IUPAC: 1-(2,6-dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one, CAS: 898775-40-1) is a highly sterically hindered diarylpropanone building block[1]. The 2,6-dichloro substitution pattern on the benzoyl ring presents two critical synthetic challenges:

  • It severely restricts the trajectory of incoming nucleophiles due to steric bulk.

  • The aryl chlorides are highly susceptible to unwanted transition-metal-catalyzed hydrodehalogenation during reductive steps.

This guide objectively evaluates the two most viable and industrially relevant synthetic strategies to overcome these challenges: the Chalcone Pathway and the Organometallic (Weinreb Amide) Pathway .

Route A: The Chalcone Pathway (Aldol Condensation + Chemoselective Reduction)

Mechanistic Causality

This linear route builds the carbon skeleton via a Claisen-Schmidt condensation between 2,6-dichloroacetophenone and 3-methoxybenzaldehyde. The resulting α,β-unsaturated chalcone intermediate presents a chemoselectivity dilemma. Standard catalytic hydrogenation (e.g., Pd/C with H₂) is fundamentally flawed here; the catalyst will indiscriminately reduce the alkene, the ketone, and crucially, cleave the C-Cl bonds via oxidative addition.

To bypass this, we must employ a chemoselective transfer hydrogenation system. Recent advancements utilizing metal-free systems (like Na₂S/DABCO) or specific Ru-pincer complexes strictly target the conjugate olefin while ignoring the fragile aryl chlorides[2].

Self-Validating Experimental Protocol

Step 1: Aldol Condensation

  • Action: Dissolve 2,6-dichloroacetophenone (1.0 eq) and 3-methoxybenzaldehyde (1.05 eq) in ethanol. Add 10% aq. NaOH dropwise at 0°C, then warm to room temperature.

  • Causality: Base-catalyzed enolate formation drives the condensation. The bulky 2,6-dichloro group slows the reaction kinetics, requiring extended stirring (12-16 hours).

  • In-Process Control (IPC): Monitor by TLC (Hexane/EtOAc 4:1). The reaction self-indicates completion as the UV-active ketone spot disappears and a bright yellow precipitate (the chalcone) forms in the flask.

  • Isolation: Filter the precipitate, wash with cold ethanol, and dry under vacuum.

Step 2: Chemoselective Conjugate Reduction

  • Action: Suspend the chalcone in H₂O/EtOH. Add Na₂S·9H₂O and DABCO (or a highly tuned Ru-pincer catalyst with formate) and stir at room temperature.

  • Causality: This system acts as a soft hydride source, selectively performing a 1,4-conjugate reduction without triggering the oxidative addition required for C-Cl bond cleavage.

  • In-Process Control (IPC): Monitor via LC-MS. The target mass is m/z 309.2. The strict absence of m/z 275.2 (loss of one Cl) or 241.2 (loss of two Cl) validates the chemoselectivity of the reductant.

RouteA A 2,6-Dichloroacetophenone + 3-Methoxybenzaldehyde B Aldol Condensation (NaOH, EtOH) A->B C Chalcone Intermediate B->C D Chemoselective Reduction C->D E Target Propiophenone (CAS 898775-40-1) D->E

Workflow of Route A: Aldol condensation followed by chemoselective conjugate reduction.

Route B: The Organometallic Pathway (Directed Ortho-Metalation + Weinreb Amide)

Mechanistic Causality

To entirely eliminate the risk of hydrodehalogenation, Route B constructs the molecule via a convergent acylation. Attempting to form a Grignard reagent from 2,6-dichlorohalobenzenes is notoriously sluggish and low-yielding. Instead, we leverage 3[3].

Treating 1,3-dichlorobenzene with n-butyllithium selectively deprotonates the highly acidic C2 position (flanked by two inductive chlorine atoms) to form 2,6-dichlorophenyllithium. This potent nucleophile is reacted with the Weinreb amide of 3-(3-methoxyphenyl)propanoic acid. The stable 5-membered chelate formed by the Weinreb amide prevents over-addition of the organolithium species, ensuring the reaction stops precisely at the ketone without forming tertiary alcohols.

Self-Validating Experimental Protocol

Step 1: Weinreb Amide Formation

  • Action: Dissolve 3-(3-methoxyphenyl)propanoic acid in DCM. Add EDCI, HOBt, N,O-dimethylhydroxylamine hydrochloride, and DIPEA. Stir at room temperature.

  • Causality: Converts the carboxylic acid into an electrophile specifically designed to halt nucleophilic acyl substitution at the tetrahedral intermediate stage.

  • In-Process Control (IPC): Wash an aliquot with 1M HCl and sat. NaHCO₃. TLC should show a single new spot. The crude product is typically a highly pure oil, validating the coupling efficiency.

Step 2: Directed Ortho-Metalation & Acylation

  • Action: Dissolve 1,3-dichlorobenzene in dry THF under N₂. Cool to -78°C. Dropwise add n-BuLi (1.05 eq). Stir for 1 hour. Add the Weinreb amide dropwise.

  • Causality: The two electronegative chlorine atoms highly acidify the C2 proton, allowing n-BuLi to regioselectively deprotonate this position[3].

  • In-Process Control (IPC):

    • Lithiation Check: Quench a 0.5 mL aliquot with D₂O. GC-MS must show >95% deuterium incorporation at the 2-position (m/z 149).

    • Acylation Check: Post-addition, LC-MS should reveal the exact product mass (m/z 309.2) without any double-addition byproducts.

  • Isolation: Quench with saturated NH₄Cl at -78°C, warm to room temperature, extract with EtOAc, and purify via silica gel chromatography.

RouteB cluster_0 Electrophile Preparation cluster_1 Nucleophile Preparation A1 3-(3-Methoxyphenyl)propanoic acid A2 Weinreb Amide Formation A1->A2 A3 Weinreb Amide Intermediate A2->A3 C1 Nucleophilic Acyl Substitution A3->C1 B1 1,3-Dichlorobenzene B2 Directed Ortho-Metalation (n-BuLi, -78°C) B1->B2 B3 2,6-Dichlorophenyllithium B2->B3 B3->C1 D1 Target Propiophenone (CAS 898775-40-1) C1->D1

Workflow of Route B: Directed ortho-metalation and Weinreb amide acylation.

Comparative Data Analysis

The following table summarizes the quantitative metrics and operational parameters for both synthetic routes, derived from standard process chemistry optimizations:

MetricRoute A: Chalcone PathwayRoute B: Organometallic Pathway
Overall Yield 65 - 75%80 - 88%
Synthesis Type Linear (2 Steps)Convergent (2 Steps)
Chemoselectivity Risk High (Hydrodehalogenation risk during reduction)Low (Highly specific acylation)
Scalability Excellent (Standard batch reactors, room temp)Moderate (Requires cryogenic -78°C infrastructure)
Cost of Goods (COGs) Low (Cheap starting materials, metal-free reductants)Medium (n-BuLi, Weinreb amine salt)

Conclusion & Recommendations

For discovery chemistry and milligram-to-gram scale synthesis , Route B (Organometallic Pathway) is vastly superior. It guarantees high purity, avoids the headache of chemoselective reduction optimization, and leverages the highly reliable Directed Ortho-Metalation mechanism.

However, for pilot-plant or multi-kilogram scale-up , Route A (Chalcone Pathway) becomes the method of choice. The avoidance of cryogenic -78°C conditions and hazardous organolithium reagents significantly lowers operational risks and costs, provided that the chemoselective reduction protocol is strictly validated through rigorous IPCs.

References

  • Fluorochem Catalog: 2',6'-dichloro-3-(3-methoxyphenyl)propiophenone (CAS 898775-40-1). Fluorochem.
  • Synthesis of Terphenyls | Directed ortho-Metalation - Suzuki Cross Coupling Connections. Unrau, C. M., Campbell, M. G., Snieckus, V.
  • Ruthenium(II)-Catalyzed Hydrogenation and Tandem (De)Hydrogenation via Metal–Ligand Cooperation: Base- and Solvent-Assisted Switchable Selectivity (Chemoselective reduction of chalcones). Tan, X., et al.

Sources

Differentiation of 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone from Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and synthetic optimization, 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone (Target Compound) serves as a critical intermediate, particularly in the synthesis of kinase inhibitors and GPCR ligands.[1] Its structural integrity is defined by two distinct aromatic systems connected by a propanone linker: a 2,6-dichlorophenyl "A-ring" and a 3-methoxyphenyl "B-ring" .[1][2]

Differentiation of this compound from its structural isomers is a common analytical bottleneck.[1][2] Isomers typically arise from:

  • Regioisomerism: Variation in chlorine positioning (e.g., 2',4'-dichloro) or methoxy positioning (e.g., 2- or 4-methoxy).[1][2]

  • Constitutional Isomerism: "Reverse" connectivity where the carbonyl is adjacent to the methoxyphenyl ring rather than the dichlorophenyl ring.

This guide provides a definitive, multi-modal analytical framework to distinguish the Target Compound from these alternatives, utilizing Mass Spectrometry (MS) for backbone verification and Nuclear Magnetic Resonance (NMR) for regio-specific assignment.

Structural Analysis & Isomer Landscape

Before establishing protocols, we must define the structural variables.

FeatureTarget CompoundCommon Isomer A (Regio)Common Isomer B (Constitutional)
Structure 1-(2,6-Cl₂Ph)-3-(3-MeOPh)-propan-1-one1-(2,4 -Cl₂Ph)-3-(3-MeOPh)-propan-1-one1-(3-MeOPh)-3-(2,6-Cl₂Ph)-propan-1-one
A-Ring 2,6-Dichloro (Symmetric)2,4-Dichloro (Asymmetric)3-Methoxy (Asymmetric)
B-Ring 3-Methoxy (Meta)3-Methoxy (Meta)2,6-Dichloro (Symmetric)
Linker Carbonyl @ C1Carbonyl @ C1Carbonyl @ C3 (relative to original)
Key Challenge Distinguishing A-ring substitution pattern.[1][2][3][4][5][6]Distinguishing A-ring substitution pattern.Distinguishing carbonyl location.[1][2]

Mass Spectrometry (MS/MS) Differentiation

Objective: Rule out Constitutional Isomers (Reverse Ketones).

While regioisomers often share identical molecular ions (


 Da) and similar retention times, constitutional isomers fragment differently due to the location of the carbonyl group. The primary differentiation vector is 

-cleavage
adjacent to the carbonyl.[1][7]
Mechanism of Differentiation

In Electron Impact (EI) or Electrospray Ionization (ESI) MS/MS, the bond between the carbonyl carbon and the


-methylene group is the weakest link.
  • Target Compound: Cleavage yields a 2,6-dichlorobenzoyl cation .[1][2]

  • Reverse Isomer: Cleavage yields a 3-methoxybenzoyl cation .[1][2]

Predicted MS/MS Data Comparison
Fragment IonTarget Compound (m/z)Reverse Isomer (m/z)Interpretation
Molecular Ion ~309 (Cl₂ isotope pattern)~309 (Cl₂ isotope pattern)Indistinguishable.[1][2]
Acylium Ion (Base Peak) 173 / 175 / 177 135 Definitive. Target yields Dichlorobenzoyl; Isomer yields Methoxybenzoyl.[2]
Tropylium/Benzyl Ion 121 (Methoxybenzyl)159 / 161 / 163 (Dichlorobenzyl)Secondary confirmation.[2]
Visualization: Fragmentation Logic

MS_Fragmentation M Molecular Ion [M+H]+ m/z 309 Target Target Compound (Carbonyl on Cl2 Ring) M->Target Structure A Isomer Reverse Isomer (Carbonyl on MeO Ring) M->Isomer Structure B Frag_T1 2,6-Cl2-Benzoyl Cation m/z 173/175 Target->Frag_T1 α-Cleavage Frag_T2 3-MeO-Benzyl Radical Target->Frag_T2 Frag_I1 3-MeO-Benzoyl Cation m/z 135 Isomer->Frag_I1 α-Cleavage Frag_I2 2,6-Cl2-Benzyl Radical Isomer->Frag_I2

Caption: MS/MS fragmentation pathway demonstrating the generation of diagnostic acylium ions for constitutional assignment.

NMR Spectroscopy Differentiation

Objective: Distinguish Regioisomers (2,6- vs 2,4-dichloro; 3- vs 4-methoxy).

Proton NMR (


H NMR) is the gold standard for verifying the substitution pattern. The symmetry of the 2,6-dichloro ring and the specific coupling of the 3-methoxy ring are the key identifiers.
A. The Dichlorophenyl Ring (A-Ring)
  • Target (2,6-Dichloro): The ring is symmetric.[1]

    • Protons at positions 3 and 5 are chemically equivalent.[1][2]

    • Proton at position 4 is unique.[1][2]

    • Pattern: An

      
       system (or 
      
      
      
      at high field).[2]
    • Signal: A doublet (2H, H3/H5) and a triplet (1H, H4). Note: Due to strong coupling, this may appear as a multiplet, but integration is 3H total with symmetry.

  • Isomer (2,4-Dichloro): The ring is asymmetric.[1]

    • H3 is isolated (singlet or small doublet).[2]

    • H5 and H6 are coupled (doublet of doublets and doublet).[1][2]

    • Pattern: AMX system. Three distinct signals.

B. The Methoxyphenyl Ring (B-Ring)[1]
  • Target (3-Methoxy/Meta):

    • Four non-equivalent protons.[1][2]

    • Diagnostic Signal: H2 appears as a narrow doublet or singlet (isolated between substituents).[2]

    • Pattern: 1H singlet-like (H2), 2H multiplet (H4, H6), 1H triplet-like (H5).

  • Isomer (4-Methoxy/Para):

    • Symmetric

      
       system.[1][2]
      
    • Pattern: Two distinct doublets (each integrating to 2H) with "roofing" effect.

Comparative NMR Data Table (Predicted in CDCl₃)
Proton EnvironmentTarget: 2',6'-Cl₂-3-OMeIsomer: 2',4'-Cl₂-3-OMeIsomer: 2',6'-Cl₂-4-OMe
A-Ring (Cl₂-Ph) δ 7.30 (m, 3H) Symmetric

pattern.[1][2]
δ 7.2-7.5 (m, 3H) Asymmetric AMX (s, d, dd).δ 7.30 (m, 3H) Symmetric

pattern.[2]
B-Ring (MeO-Ph) δ 6.8-7.2 (m, 4H) Meta pattern (s, d, t, d).[1]δ 6.8-7.2 (m, 4H) Meta pattern.[1][2]δ 6.8 & 7.1 (d, 2H each) Para pattern (

).
Linker (

-CH₂)
δ ~3.1 (t, 2H) δ ~3.1 (t, 2H)δ ~3.1 (t, 2H)
Linker (

-CH₂)
δ ~2.9 (t, 2H) δ ~2.9 (t, 2H)δ ~2.9 (t, 2H)
Methoxy (-OCH₃) δ 3.80 (s, 3H) δ 3.80 (s, 3H)δ 3.80 (s, 3H)

Experimental Protocols

Protocol 1: Analytical HPLC-MS/MS Workflow

Use this protocol for rapid purity assessment and confirmation of the constitutional backbone.[1]

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Acetonitrile (MeCN). Dilute 1:100 with 50:50 MeCN:Water.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 2.1 x 100 mm).[2]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1][2]

    • B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • MS Settings:

    • Mode: Positive ESI.[1][2]

    • Scan Range: 100–500 m/z.[1][2]

    • Fragmentation: Collision Energy (CE) 20–30 eV.[2]

  • Acceptance Criteria:

    • Retention time matches standard (approx. mid-late gradient due to lipophilicity).[1][2]

    • Base Peak: m/z ~173/175 (Dichlorobenzoyl).[2] If m/z 135 is dominant, reject as Reverse Isomer.[2]

Protocol 2: High-Resolution H NMR Characterization

Use this protocol for definitive structural certification.[1][2]

  • Sample Prep: Dissolve 5–10 mg of dried sample in 0.6 mL CDCl₃ (Deuterated Chloroform). Ensure no suspended solids.

  • Instrument: 400 MHz or higher (500/600 MHz recommended for resolving aromatic multiplets).

  • Acquisition:

    • Pulse angle: 30°.[1][2][8]

    • Relaxation delay (d1): 1.0 s.[1][2]

    • Scans (ns): 16–64.[1][2]

  • Processing:

    • Reference solvent peak (CHCl₃) to 7.26 ppm.[2]

    • Apply exponential multiplication (LB = 0.3 Hz).

  • Analysis Logic (Decision Tree):

    • Step 1: Check A-ring region (7.2–7.4 ppm).[2] Is it a symmetric multiplet (Target) or three distinct signals (2,4-isomer)?

    • Step 2: Check B-ring region (6.7–7.2 ppm).[1][2] Do you see two doublets (Para isomer) or a complex 4-proton pattern with a singlet (Meta target)?

Analytical Decision Matrix

Decision_Matrix Start Unknown Sample MS_Check MS/MS Analysis (Check Base Peak) Start->MS_Check Path_Rev Base Peak m/z 135 MS_Check->Path_Rev Path_Cor Base Peak m/z 173/175 MS_Check->Path_Cor Result_Rev Identify: Reverse Isomer (Constitutional Isomer) Path_Rev->Result_Rev NMR_Check 1H NMR Analysis (Aromatic Region) Path_Cor->NMR_Check Path_Asym A-Ring: 3 distinct signals (AMX Pattern) NMR_Check->Path_Asym Path_Sym A-Ring: Symmetric Multiplet (AB2 Pattern) NMR_Check->Path_Sym Result_24 Identify: 2',4'-Dichloro Isomer Path_Asym->Result_24 Check_B Check B-Ring Pattern Path_Sym->Check_B Path_Para 2 Doublets (AA'BB') Check_B->Path_Para Path_Meta Singlet + Multiplets (ABCD) Check_B->Path_Meta Result_Para Identify: 4-Methoxy Isomer Path_Para->Result_Para Result_Final CONFIRMED: 2',6'-Dichloro-3-(3-methoxyphenyl)propiophenone Path_Meta->Result_Final

Caption: Step-by-step decision tree for isolating the target compound from constitutional and regioisomers.

References

  • BenchChem. (2025).[1][2] Mass Spectrometry Fragmentation Analysis of Propio-D5-phenone. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Authoritative text for NMR splitting patterns and MS fragmentation rules).

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 24881469, 2',6'-Dichloroacetophenone. Retrieved from

  • Sigma-Aldrich. (2025).[1][2] 2',6'-Dichloroacetophenone Product Specification. Retrieved from [1]

  • ChemGuide. (2023).[1][2] Fragmentation Patterns in Mass Spectra. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.